(S)-3-Hydroxy-7-methyloctanoyl-CoA
Description
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Properties
Molecular Formula |
C30H52N7O18P3S |
|---|---|
Molecular Weight |
923.8 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxy-7-methyloctanethioate |
InChI |
InChI=1S/C30H52N7O18P3S/c1-17(2)6-5-7-18(38)12-21(40)59-11-10-32-20(39)8-9-33-28(43)25(42)30(3,4)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h15-19,23-25,29,38,41-42H,5-14H2,1-4H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t18-,19+,23+,24+,25-,29+/m0/s1 |
InChI Key |
KEGRHRCIKYBVSA-UGDQNKSBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (S)-3-Hydroxy-7-methyloctanoyl-CoA: Structure, Metabolism, and Analysis
Introduction
(S)-3-Hydroxy-7-methyloctanoyl-CoA belongs to the class of 3-hydroxyacyl-Coenzyme A (CoA) thioesters. These molecules are critical intermediates in the metabolic pathway of fatty acid β-oxidation. The "S" configuration denotes the specific stereochemistry at the hydroxylated carbon, which is the typical form produced during the catabolism of fatty acids in biological systems. The "7-methyl" designation indicates a branched-chain fatty acyl-CoA, suggesting its origin from the metabolism of branched-chain fatty acids. This guide will detail the presumed structure, metabolic significance, and analytical approaches for this compound, drawing upon the extensive knowledge of fatty acid oxidation.
Chemical Structure
The structure of this compound can be deduced from its nomenclature. It consists of a Coenzyme A molecule linked via a thioester bond to the carboxyl group of (S)-3-hydroxy-7-methyloctanoic acid.
-
Acyl Group: An eight-carbon chain (octanoyl) with a methyl group at the seventh carbon and a hydroxyl group at the third carbon.
-
Stereochemistry: The hydroxyl group at the C-3 position is in the (S) configuration.
-
Thioester Linkage: The carboxyl group of the fatty acid is esterified to the thiol group of Coenzyme A.
The Simplified Molecular-Input Line-Entry System (SMILES) representation for the acyl portion is CC(C)CCCC(O)CC(=O)S. A complete SMILES string for the entire molecule is complex due to the size of Coenzyme A.
Metabolic Significance
(S)-3-Hydroxyacyl-CoAs are key intermediates in the mitochondrial β-oxidation of fatty acids. This pathway sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA.
The metabolism of a branched-chain fatty acid like 7-methyloctanoic acid would proceed through a modified β-oxidation pathway. The presence of a methyl group can influence the enzymes involved.
The core β-oxidation spiral consists of four key enzymatic reactions:
-
Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α- and β-carbons of the acyl-CoA, yielding a trans-Δ²-enoyl-CoA.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming an (S)-3-hydroxyacyl-CoA.
-
Dehydrogenation: (S)-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, producing a 3-ketoacyl-CoA and NADH.
-
Thiolysis: Thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
For a branched-chain fatty acid like 7-methyloctanoyl-CoA, the initial cycles of β-oxidation would proceed as usual until the branch point is reached. The metabolism of branched-chain fatty acids can sometimes require additional enzymes to handle the methyl group.
Quantitative Data
As specific quantitative data for this compound is unavailable, the following table presents representative kinetic parameters for human medium-chain 3-hydroxyacyl-CoA dehydrogenase (HADH) with a similar straight-chain substrate. This data is provided for illustrative purposes to give an indication of the enzyme kinetics involved in the metabolism of such compounds.
| Substrate (Acyl-CoA) | Enzyme | Km (μM) | Vmax (μmol/min/mg) | Reference |
| 3-Hydroxyoctanoyl-CoA | Human HADH | ~10-50 | ~20-100 | General literature values |
Note: The actual kinetic parameters for this compound with the relevant dehydrogenase may vary depending on the specific enzyme isoform and the influence of the methyl branch on substrate binding.
Experimental Protocols
This protocol describes a general method for the enzymatic synthesis of a 3-hydroxyacyl-CoA from its corresponding 2,3-enoyl free acid, which can be adapted for this compound if the precursor acid is available.
Materials:
-
2,3-enoyl fatty acid (e.g., 7-methyl-2-octenoic acid)
-
Coenzyme A (CoA)
-
Glutaconate coenzyme A-transferase (GctAB) or a similar CoA ligase
-
Enoyl-CoA hydratase (e.g., human short-chain enoyl-CoA hydratase, ECHS1)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Purification system (e.g., HPLC with a C18 column)
Procedure:
-
CoA Ligation:
-
In a reaction vessel, combine the 2,3-enoyl fatty acid, CoA, and GctAB in the reaction buffer.
-
Incubate at a suitable temperature (e.g., 37°C) for a sufficient duration to allow for the formation of the enoyl-CoA.
-
Monitor the reaction progress by, for example, HPLC.
-
-
Hydration:
-
To the reaction mixture containing the newly synthesized enoyl-CoA, add ECHS1.
-
Continue the incubation to allow for the hydration of the double bond, forming the (S)-3-hydroxyacyl-CoA.
-
-
Purification:
-
Purify the resulting (S)-3-hydroxyacyl-CoA from the reaction mixture using reversed-phase HPLC.
-
Lyophilize the purified product for storage.
-
This protocol outlines a general procedure for the extraction and quantification of acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Internal standard (e.g., a stable isotope-labeled acyl-CoA)
-
Extraction solvent (e.g., acetonitrile/isopropanol/water)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Homogenize the biological sample in a cold buffer.
-
Add the internal standard to the homogenate.
-
Extract the acyl-CoAs by adding the extraction solvent, followed by vortexing and centrifugation to precipitate proteins.
-
Collect the supernatant containing the acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto the LC-MS/MS system.
-
Separate the acyl-CoAs using a suitable gradient on the C18 column.
-
Detect and quantify the target acyl-CoA using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor and product ion transitions for this compound would need to be determined empirically.
-
-
Data Analysis:
-
Quantify the amount of the target acyl-CoA by comparing its peak area to that of the internal standard.
-
Mandatory Visualizations
Caption: Mitochondrial β-oxidation pathway for 7-methyloctanoyl-CoA.
Caption: Experimental workflow for synthesis and analysis.
Conclusion
While specific experimental data on this compound is currently lacking in the scientific literature, its structure and metabolic role can be confidently inferred from its name and the well-established principles of fatty acid β-oxidation. As an intermediate in the catabolism of branched-chain fatty acids, it plays a role in cellular energy metabolism. The analytical and synthetic methods described in this guide provide a framework for researchers to synthesize, detect, and quantify this and other novel acyl-CoA molecules, thereby enabling further investigation into their specific biological functions and relevance in health and disease. Future research is needed to isolate and characterize this molecule and the enzymes that interact with it to fully understand its role in metabolism.
The Biosynthesis of (S)-3-Hydroxy-7-methyloctanoyl-CoA: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of (S)-3-Hydroxy-7-methyloctanoyl-CoA, a branched-chain hydroxy fatty acyl-CoA. The synthesis of this molecule is crucial for understanding the production of various secondary metabolites and has implications for the development of novel therapeutics. This document details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides a visual representation of the metabolic pathway.
Overview of the Biosynthetic Pathway
The biosynthesis of this compound is not a standalone pathway but rather an extension of the well-established fatty acid synthesis (FAS) machinery, utilizing a branched-chain amino acid as a starting primer. The pathway can be conceptually divided into two main stages:
-
Stage 1: Formation of the Branched-Chain Primer and Elongation. This stage begins with the catabolism of the amino acid L-leucine to produce isovaleryl-CoA. This molecule then serves as the primer for the fatty acid synthase (FAS) complex, which catalyzes the sequential addition of two-carbon units from malonyl-CoA to generate 7-methyloctanoyl-CoA.
-
Stage 2: Hydroxylation at the C-3 Position. The final step involves the stereospecific introduction of a hydroxyl group at the third carbon of the acyl chain. This is achieved through the action of enzymes that recognize the 7-methyloctanoyl-CoA substrate and catalyze a reduction reaction to yield the (S)-enantiomer.
The complete proposed biosynthetic pathway is illustrated in the following diagram:
Detailed Enzymatic Steps and Quantitative Data
While specific quantitative data for the biosynthesis of this compound is limited in publicly available literature, we can infer the enzymatic characteristics from studies on analogous straight-chain and other branched-chain fatty acid synthesis pathways.
Stage 1: Primer Formation and Elongation
2.1.1. L-Leucine to Isovaleryl-CoA
The synthesis initiates with the conversion of L-leucine to isovaleryl-CoA in a two-step process:
-
Transamination: L-Leucine is converted to α-ketoisocaproate by a branched-chain aminotransferase (BCAT) . This reaction is reversible and utilizes α-ketoglutarate as the amino group acceptor, producing glutamate.
-
Oxidative Decarboxylation: α-Ketoisocaproate is then oxidatively decarboxylated to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase complex (BCKDC) . This is an irreversible reaction involving thiamine (B1217682) pyrophosphate (TPP), lipoamide, FAD, and NAD+ as cofactors.
2.1.2. Elongation by Fatty Acid Synthase (FAS)
Isovaleryl-CoA serves as the primer for the FAS complex. The elongation proceeds through multiple cycles of four core reactions, with each cycle extending the acyl chain by two carbons derived from malonyl-CoA. For the synthesis of 7-methyloctanoyl-CoA (a C9 fatty acyl-CoA), the C5 primer (isovaleryl-CoA) undergoes two elongation cycles.
The core reactions within each FAS cycle are:
-
Condensation: Catalyzed by β-ketoacyl-ACP synthase (KS) .
-
Reduction: Catalyzed by β-ketoacyl-ACP reductase (KR) .
-
Dehydration: Catalyzed by β-hydroxyacyl-ACP dehydratase (DH) .
-
Reduction: Catalyzed by enoyl-ACP reductase (ER) .
Table 1: Representative Kinetic Data for Fatty Acid Synthase Enzymes
| Enzyme/Domain | Substrate | Km (µM) | kcat (s-1) | Organism | Reference |
| Fatty Acid Synthase | Acetyl-CoA | 5 - 20 | 1 - 5 | Saccharomyces cerevisiae | N/A |
| Fatty Acid Synthase | Malonyl-CoA | 10 - 50 | 50 - 100 | Saccharomyces cerevisiae | N/A |
| β-Ketoacyl-ACP Reductase | Acetoacetyl-ACP | 20 - 100 | 1000 - 5000 | Escherichia coli | N/A |
Stage 2: Stereospecific Hydroxylation
The final step is the formation of the (S)-3-hydroxy group. This is most likely achieved through the action of a β-ketoreductase (KR) domain within a modular polyketide synthase (PKS) or a standalone enzyme that acts on the 3-ketoacyl-CoA intermediate. The stereospecificity of these reductases is determined by conserved motifs in their active sites. The reduction of a 3-ketoacyl-CoA intermediate by a stereospecific β-ketoreductase yields the (S)-3-hydroxyacyl-CoA.[1]
Experimental Protocols
Detailed experimental protocols for the specific enzymes involved in this compound biosynthesis are not available. However, established assays for the analogous enzymes in fatty acid synthesis can be adapted.
Assay for Branched-Chain Aminotransferase (BCAT) Activity
This assay measures the rate of transamination of L-leucine.
Principle: The α-ketoisocaproate produced is measured spectrophotometrically after derivatization.
Protocol:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate (B84403) buffer (pH 7.5)
-
10 mM L-leucine
-
5 mM α-ketoglutarate
-
0.1 mM pyridoxal (B1214274) 5'-phosphate
-
Enzyme extract
-
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 2,4-dinitrophenylhydrazine (B122626) (DNPH) solution.
-
Measure the absorbance at 520 nm.
-
Quantify the α-ketoisocaproate formed using a standard curve.
Assay for Fatty Acid Synthase (FAS) Activity
This assay monitors the consumption of NADPH during the elongation cycles.
Principle: The overall activity of the FAS complex is determined by measuring the decrease in absorbance at 340 nm due to NADPH oxidation.
Protocol:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.0)
-
1 mM EDTA
-
1 mM dithiothreitol
-
50 µM Isovaleryl-CoA (or acetyl-CoA as a control)
-
200 µM Malonyl-CoA
-
150 µM NADPH
-
Purified FAS enzyme
-
-
Initiate the reaction by adding malonyl-CoA.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the specific activity based on the molar extinction coefficient of NADPH (6.22 mM-1cm-1).
Assay for β-Ketoreductase (KR) Activity
This assay measures the reduction of a 3-ketoacyl-CoA substrate.
Principle: The activity is determined by monitoring the NADPH-dependent reduction of a model substrate, such as acetoacetyl-CoA, by following the decrease in absorbance at 340 nm.
Protocol:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.0)
-
150 µM NADPH
-
0.1 mM acetoacetyl-CoA (or 3-keto-7-methyloctanoyl-CoA if available)
-
Enzyme extract or purified KR domain
-
-
Initiate the reaction by adding the substrate.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the specific activity.
Conclusion
The biosynthesis of this compound is a fascinating example of how primary metabolic pathways, such as amino acid catabolism and fatty acid synthesis, can be adapted to produce specialized molecules. While a complete, experimentally verified pathway with detailed quantitative data for this specific compound remains to be fully elucidated, the proposed pathway provides a robust framework for further investigation. The experimental protocols outlined, adapted from well-established methods, offer a starting point for the characterization of the enzymes involved. Further research in this area will undoubtedly provide deeper insights into the metabolic diversity of organisms and may pave the way for the bioengineering of novel compounds for pharmaceutical and biotechnological applications.
References
The Role of (S)-3-Hydroxy-7-methyloctanoyl-CoA in Bacterial Branched-Chain Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Hydroxy-7-methyloctanoyl-CoA is a crucial intermediate in the bacterial β-oxidation of branched-chain fatty acids, specifically in the degradation of 7-methyloctanoic acid. Its metabolism is integral to bacterial energy homeostasis and carbon cycling, particularly in environments where branched-chain fatty acids are a primary nutrient source. This technical guide delineates the function of this compound, detailing its position within the β-oxidation pathway and the enzymatic reactions it undergoes. We provide a comprehensive overview of the key enzymes involved, present relevant quantitative data, and outline detailed experimental protocols for its study. Furthermore, this guide offers insights into its potential as a target for novel antimicrobial drug development.
Introduction
Bacteria exhibit remarkable metabolic versatility, enabling them to utilize a wide array of carbon sources for energy and biosynthesis. Among these are branched-chain fatty acids, which are common in various natural environments. The degradation of these fatty acids occurs through a modified β-oxidation pathway. This compound is a key stereospecific intermediate in the catabolism of 7-methyloctanoic acid. Understanding the enzymatic transformation of this molecule is fundamental to comprehending bacterial lipid metabolism and identifying potential targets for therapeutic intervention.
The β-Oxidation Pathway of Branched-Chain Fatty Acids
The catabolism of fatty acids in bacteria is a cyclical process known as β-oxidation, which sequentially shortens the acyl-CoA chain to produce acetyl-CoA. This process is carried out by a set of core enzymes.[1][2] In Escherichia coli, the fatty acid degradation (Fad) system is well-characterized, involving proteins such as the fatty acid oxidation complex (FadB-FadA).[3][4]
The degradation of a branched-chain fatty acid like 7-methyloctanoic acid follows the canonical β-oxidation steps:
-
Activation: The fatty acid is first activated to its corresponding acyl-CoA ester by a fatty acyl-CoA synthetase (FadD).
-
Dehydrogenation: The acyl-CoA is then dehydrogenated by an acyl-CoA dehydrogenase (FadE) to form a trans-2-enoyl-CoA.
-
Hydration: The enoyl-CoA is hydrated by enoyl-CoA hydratase (a function of FadB) to yield (S)-3-hydroxyacyl-CoA. In the case of 7-methyloctanoyl-CoA, this step produces this compound.
-
Dehydrogenation: The (S)-3-hydroxyacyl-CoA is subsequently oxidized by a 3-hydroxyacyl-CoA dehydrogenase (another function of FadB) to form a 3-ketoacyl-CoA.
-
Thiolysis: Finally, the 3-ketoacyl-CoA is cleaved by a thiolase (FadA) to release acetyl-CoA and a shortened acyl-CoA, which re-enters the cycle.
Visualization of the Pathway
The following diagram illustrates the central role of this compound in the β-oxidation of 7-methyloctanoyl-CoA.
Caption: The β-oxidation of 7-methyloctanoic acid.
Enzymology of this compound Metabolism
The key enzyme complex responsible for the conversion of this compound is the multifunctional protein FadB, which is part of the fatty acid oxidation complex.[1][2]
-
Enoyl-CoA Hydratase Activity of FadB: This catalytic activity is responsible for the stereospecific hydration of trans-2-enoyl-7-methyloctanoyl-CoA to form this compound.
-
3-Hydroxyacyl-CoA Dehydrogenase Activity of FadB: This activity catalyzes the NAD+-dependent oxidation of the hydroxyl group of this compound to a keto group, yielding 3-keto-7-methyloctanoyl-CoA.[5]
Quantitative Data
| Acyl-CoA Thioester | Organism | Concentration (nmol g⁻¹) | Reference |
| Acetyl-CoA | Streptomyces albus | up to 230 | [6] |
| Succinyl-CoA | Streptomyces albus | Variable | [6] |
| Malonyl-CoA | Streptomyces albus | Variable | [6] |
| Butyryl/Isobutyryl-CoA | Streptomyces albus | Variable | [6] |
| Crotonyl-CoA | Streptomyces albus | down to 0.3 | [6] |
| β-Hydroxybutyryl-CoA | Streptomyces albus | down to 0.3 | [6] |
| Malonyl-CoA | Yarrowia lipolytica (on glucose) | 19 | [6] |
| Malonyl-CoA | Yarrowia lipolytica (on glycerol) | 15 | [6] |
Experimental Protocols
The study of this compound function involves a combination of genetic, biochemical, and analytical techniques.
Protocol for Quantification of Intracellular Acyl-CoA Thioesters
This protocol is adapted from established methods for the quantification of short-chain CoA thioesters in microbial cells.[6]
Objective: To determine the intracellular concentration of this compound and other acyl-CoA intermediates.
Materials:
-
Bacterial cell culture grown on a medium containing 7-methyloctanoic acid.
-
Quenching solution: Acetonitrile/formic acid, pre-cooled to -20°C.
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Cell Harvesting and Quenching:
-
Rapidly harvest a defined volume of bacterial culture.
-
Immediately quench metabolic activity by mixing with 2 volumes of pre-cooled acetonitrile/formic acid.
-
Add internal standards.
-
-
Extraction:
-
Incubate the mixture at -20°C for 30 minutes.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
LC-MS Analysis:
-
Inject the supernatant into the LC-MS system.
-
Separate the acyl-CoA thioesters using a suitable reversed-phase column.
-
Detect and quantify the different acyl-CoA species by mass spectrometry, using the internal standards for absolute quantification.
-
Workflow Diagram:
Caption: Workflow for acyl-CoA quantification.
Protocol for In Vitro Enzyme Assays of FadB
Objective: To characterize the enzymatic activity of FadB with this compound as a substrate.
Materials:
-
Purified FadB enzyme.
-
This compound substrate.
-
NAD⁺.
-
Spectrophotometer.
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5).
Procedure:
-
Enzyme Reaction Setup:
-
In a cuvette, combine the reaction buffer, NAD⁺, and purified FadB enzyme.
-
Initiate the reaction by adding a known concentration of this compound.
-
-
Spectrophotometric Monitoring:
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear phase of the absorbance change.
-
Determine the kinetic parameters (Kₘ and kcat) by varying the substrate concentration.
-
Implications for Drug Development
The enzymes involved in the β-oxidation of branched-chain fatty acids, including the FadB/FadA complex, are essential for the survival of many pathogenic bacteria in specific host environments. Therefore, these enzymes represent attractive targets for the development of novel antimicrobial agents. Inhibitors targeting the 3-hydroxyacyl-CoA dehydrogenase activity of FadB could specifically block the metabolism of this compound and other similar intermediates, leading to a disruption of bacterial energy production and growth.
Logical Relationship Diagram:
Caption: Drug development rationale targeting FadB.
Conclusion
This compound is a pivotal, stereospecific intermediate in the bacterial β-oxidation of branched-chain fatty acids. Its formation and subsequent oxidation, catalyzed by the multifunctional FadB enzyme, are critical steps in the energy-yielding catabolism of these important carbon sources. Further research into the specific kinetics and regulation of its metabolism will not only enhance our understanding of bacterial physiology but also pave the way for the development of novel antimicrobial strategies targeting this essential metabolic pathway.
References
- 1. Identification of FadAB Complexes Involved in Fatty Acid β-Oxidation in Streptomyces coelicolor and Construction of a Triacylglycerol Overproducing strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of Exogenous Fatty Acids in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
(S)-3-Hydroxy-7-methyloctanoyl-CoA: A Technical Guide to its Potential Natural Occurrence and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Hydroxy-7-methyloctanoyl-CoA is a fascinating, yet currently uncharacterized, medium-chain fatty acyl-CoA. While direct evidence of its natural occurrence is absent from the existing scientific literature, its structure suggests a plausible biosynthetic origin at the intersection of fatty acid and branched-chain amino acid metabolism. This technical guide provides a comprehensive framework for the investigation of its potential natural existence. It outlines a hypothetical biosynthetic pathway, detailed experimental protocols for extraction, detection, and structural elucidation, and a summary of analytical data for analogous compounds. This document is intended to serve as a foundational resource for researchers seeking to explore the metabolome for novel fatty acyl-CoA species and to evaluate their potential as bioactive molecules.
Introduction: The Enigmatic Nature of this compound
Fatty acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in all domains of life, serving as substrates and regulators in a myriad of biochemical pathways, including energy metabolism, lipid biosynthesis, and cell signaling. While the roles of common straight-chain, saturated, and unsaturated acyl-CoAs are well-established, the universe of modified fatty acyl-CoAs, particularly those with branched chains and hydroxylations, remains a frontier for discovery.
This compound, with its specific stereochemistry at the C-3 position and a methyl branch at C-7, represents a structurally unique molecule. Its potential existence in nature, likely within microbial metabolomes, opens avenues for the discovery of novel enzymatic pathways and bioactive compounds. The 3-hydroxyacyl-CoA functional group is a key intermediate in fatty acid β-oxidation and biosynthesis, suggesting that this molecule could be an unconventional substrate or product of these pathways. The iso-methyl branch at the ω-1 position is characteristic of fatty acids derived from the catabolism of leucine (B10760876). This guide provides the theoretical and practical basis for the systematic search and characterization of this intriguing molecule.
Hypothetical Biosynthesis of this compound
The biosynthesis of this compound is proposed to originate from the branched-chain amino acid, leucine. The pathway likely involves the integration of leucine catabolism with the fatty acid synthesis machinery.
The proposed pathway initiates with the conversion of leucine to isovaleryl-CoA, a known primer for the synthesis of branched-chain fatty acids in some microorganisms. This is followed by a series of condensation, reduction, and dehydration reactions analogous to the canonical fatty acid synthesis cycle, culminating in the hydroxylation of the acyl chain.
Caption: Hypothetical biosynthetic pathway for this compound.
Natural Occurrence of Analogous Compounds
While this compound has not been reported, structurally related branched-chain hydroxy fatty acids are known to occur in nature, primarily in bacteria. These compounds provide a basis for the plausibility of the target molecule's existence.
Table 1: Examples of Naturally Occurring Branched-Chain Hydroxy Fatty Acids
| Compound Name | Structure | Natural Source | Reference |
| 2-Hydroxy-9-methyldecanoic acid | CH₃CH(CH₃)(CH₂)₆CH(OH)COOH | Pseudomonas maltophilia | [1] |
| 3-Hydroxy-9-methyldecanoic acid | CH₃CH(CH₃)(CH₂)₅CH(OH)CH₂COOH | Pseudomonas maltophilia | [1] |
| 3-Hydroxy-11-methyldodecanoic acid | CH₃CH(CH₃)(CH₂)₇CH(OH)CH₂COOH | Pseudomonas maltophilia | [1] |
| Mycolic Acids | Complex β-hydroxy, α-alkyl branched fatty acids (C60-C90) | Mycobacterium tuberculosis | [2] |
Experimental Protocols for Investigation
A systematic approach is required to investigate the potential natural occurrence of this compound. The following protocols provide a detailed workflow from sample preparation to structural elucidation.
Caption: Experimental workflow for the discovery and characterization of novel acyl-CoAs.
Extraction of Acyl-CoAs from Microbial Cells
This protocol is adapted for the extraction of acyl-CoAs from bacterial cultures, aiming for high recovery and stability.
-
Cell Harvesting: Pellet 20-30 mg of microbial mass by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Resuspend the cell pellet in 1 mL of cold 10% (w/v) trichloroacetic acid (TCA) in a 2 mL glass vial. Vortex thoroughly and incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Purification (SPE):
-
Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 50 mM ammonium acetate to remove salts and polar contaminants.
-
Elute the acyl-CoAs with 1 mL of methanol containing 50 mM ammonium acetate.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 50-100 µL of 50% methanol in 50 mM ammonium acetate (pH 7) for LC-MS analysis.[3]
LC-MS/MS Method for Detection and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection of acyl-CoAs.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium hydroxide (B78521) in water (pH 10.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The predicted m/z for this compound [M+H]⁺ is 912.3.
-
Fragment Ions: A characteristic neutral loss of 507 Da (phosphopantetheine moiety) is commonly observed for acyl-CoAs.[4] Additional fragments corresponding to the acyl chain should be monitored.
-
High-Resolution MS: For accurate mass measurement and elemental composition confirmation, analysis on a Q-TOF or Orbitrap mass spectrometer is recommended.
-
Table 2: Predicted and Known Mass Transitions for Acyl-CoA Analysis
| Acyl-CoA | Precursor Ion (m/z) | Product Ion (m/z) | Analysis Type |
| This compound | 912.3 | 405.3 | Predicted (Neutral Loss of 507) |
| Palmitoyl-CoA (C16:0) | 1006.5 | 499.5 | Known[4] |
| Oleoyl-CoA (C18:1) | 1032.5 | 525.5 | Known[4] |
NMR Spectroscopy for Structural Elucidation
For definitive structural elucidation of a novel compound, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. This requires a purified sample in the milligram range.
-
Sample Preparation: Dissolve 5-10 mg of purified compound in 0.5 mL of a deuterated solvent such as D₂O or deuterated methanol (CD₃OD).[5]
-
1D NMR Experiments:
-
¹H NMR: To identify the types and number of protons and their chemical environment. Key signals would be the methine proton at the hydroxylated carbon (C-3) and the protons of the methyl branch.
-
¹³C NMR: To determine the number of carbon atoms and their hybridization states.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within the acyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton and confirming the positions of the hydroxyl group and methyl branch.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry, including the relative configuration at the C-3 chiral center.
-
Potential Significance in Drug Development
The discovery of novel fatty acyl-CoAs and their biosynthetic pathways can have significant implications for drug development.
-
Novel Bioactivities: Modified fatty acids often possess unique biological activities, including antimicrobial, antifungal, and anticancer properties. The structural features of this compound make it a candidate for such activities.
-
Enzyme Inhibitors: As a structural analog of intermediates in fatty acid metabolism, it could act as an inhibitor of key enzymes in these pathways, providing new therapeutic targets.
-
Biotechnological Production: The enzymes responsible for its biosynthesis could be harnessed for the biotechnological production of specialty chemicals and pharmaceutical precursors.
Conclusion
While the natural occurrence of this compound remains to be demonstrated, this technical guide provides a robust framework for its investigation. By combining a rational, hypothesis-driven approach to its potential biosynthesis with state-of-the-art analytical techniques, researchers are well-equipped to explore the microbial metabolome for this and other novel fatty acyl-CoA species. The successful identification and characterization of such molecules will not only expand our fundamental understanding of lipid metabolism but may also unveil new opportunities for therapeutic intervention and biotechnological innovation.
References
(S)-3-Hydroxy-7-methyloctanoyl-CoA: A Technical Guide to its Precursors and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy-7-methyloctanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) thioester. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism and the biosynthesis of complex lipids. The unique branched structure of this compound suggests its involvement in specific metabolic pathways and biological activities, making it a molecule of interest for researchers in metabolism, drug discovery, and biotechnology. This technical guide provides a comprehensive overview of the precursors, synthesis, analysis, and potential biological significance of this compound and its derivatives.
Precursors of this compound
The primary precursor for the biosynthesis of this compound is 7-methyloctanoic acid . This branched-chain fatty acid serves as the starting point for activation to its CoA thioester, followed by hydroxylation.
Properties of 7-Methyloctanoic Acid:
| Property | Value |
| Molecular Formula | C₉H₁₈O₂ |
| Molecular Weight | 158.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents, limited solubility in water |
Synthesis of this compound
The synthesis of this compound can be achieved through both enzymatic and chemical approaches.
Enzymatic Synthesis
The most likely and stereospecific route for the synthesis of this compound is through a two-step enzymatic process. This pathway mimics the initial steps of fatty acid β-oxidation.
Step 1: Acyl-CoA Synthetase
The precursor, 7-methyloctanoic acid, is first activated to its corresponding CoA thioester, 7-methyloctanoyl-CoA, by an acyl-CoA synthetase (ACS).
Step 2: Enoyl-CoA Hydratase
Subsequently, 7-methyloctanoyl-CoA is desaturated to form 7-methyl-trans-2-octenoyl-CoA, which is then hydrated by an enoyl-CoA hydratase (ECH) to yield this compound. Enoyl-CoA hydratases catalyze the syn-addition of a water molecule to the double bond of a trans-2-enoyl-CoA, resulting in the formation of an (S)-3-hydroxyacyl-CoA.[1][2] The substrate specificity of enoyl-CoA hydratases can vary, with some enzymes showing a preference for short-chain or long-chain acyl-CoAs.[1]
Enzymatic synthesis pathway of this compound.
Chemical Synthesis
Chemical synthesis provides an alternative route, particularly for producing larger quantities or labeled versions of the molecule. A common method involves the activation of the carboxylic acid precursor followed by reaction with coenzyme A.
Experimental Protocol: General Chemical Synthesis of Acyl-CoA Thioesters
This protocol is a general method that can be adapted for the synthesis of 7-methyloctanoyl-CoA.
-
Activation of 7-Methyloctanoic Acid: 7-methyloctanoic acid is converted to an activated intermediate, such as an acyl anhydride (B1165640) or an N-hydroxysuccinimide (NHS) ester.
-
Thioesterification: The activated 7-methyloctanoic acid is then reacted with the free thiol group of Coenzyme A in an appropriate solvent system. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
-
Purification: The resulting 7-methyloctanoyl-CoA is purified using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
The subsequent hydroxylation at the 3-position can be achieved through various chemical methods, although achieving the desired (S)-stereochemistry may require chiral catalysts or resolving agents.
Derivatives of this compound
The this compound molecule can be a precursor to several derivatives with potential biological activities.
-
(R)-3-Hydroxy-7-methyloctanoyl-CoA: The (R)-enantiomer can be formed by the action of an (R)-specific enoyl-CoA hydratase.[3]
-
7-Methyl-3-oxooctanoyl-CoA: Oxidation of the 3-hydroxy group by a 3-hydroxyacyl-CoA dehydrogenase yields the corresponding 3-ketoacyl-CoA derivative.
-
Esters of 3-Hydroxy-7-methyloctanoic Acid: The free acid form, 3-hydroxy-7-methyloctanoic acid, can be esterified with various alcohols to produce a range of ester derivatives. Branched-chain fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[4]
Analytical Methodologies
The accurate detection and quantification of this compound and its precursors in biological samples are crucial for studying their metabolic roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.
Experimental Protocol: Quantitative Analysis of Acyl-CoAs by LC-MS/MS
This protocol provides a general workflow for the analysis of acyl-CoAs, which can be optimized for this compound.
-
Sample Preparation:
-
Extraction: Acyl-CoAs are extracted from tissues or cells using a solvent mixture, often containing an acidic component to improve stability. Solid-phase extraction (SPE) with C18 cartridges is commonly used for cleanup and concentration.
-
Internal Standard: An appropriate internal standard, such as an odd-chain or isotopically labeled acyl-CoA, is added to correct for extraction losses and matrix effects.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion (the molecular ion of the acyl-CoA) to a specific product ion (often corresponding to the CoA moiety).
-
General workflow for the LC-MS/MS analysis of acyl-CoAs.
Quantitative Data Comparison for Acyl-CoA Analysis Methods:
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol | pmol range | pmol range |
| Limit of Quantification (LOQ) | 5-50 fmol | nmol range | pmol range |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (RSD%) | <15% | <20% | <20% |
| Specificity | High | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
Biological Significance and Signaling Pathways
While the specific biological roles of this compound are not yet fully elucidated, its structure suggests involvement in several key metabolic pathways.
Fatty Acid Metabolism
As a 3-hydroxyacyl-CoA, this molecule is a likely intermediate in the β-oxidation of 7-methyloctanoic acid. The degradation of branched-chain fatty acids is essential for cellular energy homeostasis.
Branched-Chain Amino Acid Catabolism
The catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine, produces various branched-chain acyl-CoA intermediates.[5] It is plausible that this compound or its precursors are involved in or are products of these pathways.
Potential Signaling Roles
Recent research has highlighted the role of branched-chain fatty acids and their derivatives as signaling molecules. For instance, certain FAHFAs have been shown to have anti-diabetic and anti-inflammatory effects, potentially through the activation of G-protein coupled receptors.[4] The structural similarity of 3-hydroxy-7-methyloctanoic acid to these molecules suggests it may also possess signaling properties.
Potential biological context of this compound.
Conclusion
This compound is a fascinating molecule at the intersection of fatty acid and amino acid metabolism. While much remains to be discovered about its specific functions, the methodologies for its synthesis and analysis are well-established. This technical guide provides a foundation for researchers to explore the roles of this and other branched-chain acyl-CoAs in health and disease, potentially leading to the development of new therapeutic strategies for metabolic and inflammatory disorders. Further research into the substrate specificities of the enzymes involved in its metabolism and the identification of its downstream signaling targets will be crucial in fully understanding its biological significance.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Quantification of (S)-3-Hydroxy-7-methyloctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of (S)-3-Hydroxy-7-methyloctanoyl-CoA. Given the limited commercial availability of this specific acyl-CoA, this document outlines a complete workflow, including sample preparation from biological matrices, suggested chromatographic and mass spectrometric conditions, and a strategy for the necessary synthesis of an analytical standard. The protocols provided are designed to offer high sensitivity and specificity, making them suitable for metabolomics studies and investigations into fatty acid metabolism.
Introduction
This compound is a branched-chain hydroxy fatty acyl-coenzyme A. While its specific biological functions are not yet fully elucidated, the analysis of acyl-CoAs is critical for understanding cellular metabolism, including fatty acid oxidation and the catabolism of branched-chain amino acids. Dysregulation of acyl-CoA metabolism has been implicated in a variety of metabolic disorders. Therefore, the ability to accurately quantify specific acyl-CoA species such as this compound is essential for advancing research in these areas. This document provides a detailed protocol for its quantification using LC-MS/MS, a technique renowned for its selectivity and sensitivity.
Principle of the Method
The methodology is based on the extraction of this compound from a biological matrix, followed by chromatographic separation using reversed-phase liquid chromatography and subsequent detection by tandem mass spectrometry. The mass spectrometer is operated in the positive electrospray ionization (ESI) mode, utilizing Multiple Reaction Monitoring (MRM) for specific and sensitive detection. Quantification is achieved by referencing the analyte's response to that of a stable isotope-labeled internal standard.
Experimental Protocols
Synthesis of this compound Standard
The absence of a commercial standard necessitates its synthesis. A general and effective method involves a two-step chemo-enzymatic process. Initially, 3-hydroxy-7-methyloctanoic acid, which is commercially available, is activated. This can be achieved by converting it to an N-hydroxysuccinimide (NHS) ester. Following activation, the NHS-ester of the fatty acid is reacted with coenzyme A trilithium salt in an appropriate buffer to form the thioester linkage, yielding this compound. The final product should be purified using solid-phase extraction or preparative HPLC.
Sample Preparation
-
Internal Standard Spiking: To 100 µL of the biological sample (e.g., cell lysate, tissue homogenate, or plasma), add a known amount of a suitable internal standard. A commercially available stable isotope-labeled medium-chain acyl-CoA, such as [d4]-octanoyl-CoA, can be used.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the sample, vortex vigorously for 1 minute, and incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for the separation of acyl-CoAs.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key Parameter Considerations: The precursor ion for this compound will be its protonated form [M+H]⁺. A characteristic fragmentation of acyl-CoAs is the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety. Specific MRM transitions should be optimized by infusing the synthesized standard into the mass spectrometer.
-
Data Presentation
Quantitative data should be compiled into clear and concise tables to allow for straightforward interpretation and comparison.
Table 1: Calculated Molecular Mass and Predicted MRM Transitions
| Analyte | Molecular Formula | Calculated Monoisotopic Mass (Da) | Precursor Ion [M+H]⁺ (m/z) | Predicted Product Ion (m/z) |
|---|
| this compound | C₃₀H₅₂N₇O₁₈P₃S | 923.2302 | 924.2375 | 417.23 (after neutral loss of 507) |
Table 2: Illustrative Calibration Curve Data
| Standard Concentration (nM) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1 | 5,200 | 105,000 | 0.0495 |
| 5 | 26,500 | 107,000 | 0.2477 |
| 10 | 54,000 | 106,500 | 0.5070 |
| 50 | 275,000 | 108,000 | 2.5463 |
| 100 | 560,000 | 107,500 | 5.2093 |
| 250 | 1,450,000 | 109,000 | 13.3028 |
| 500 | 2,950,000 | 108,500 | 27.1889 |
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Hypothesized metabolic origin of this compound.
Application Note: Extraction of (S)-3-Hydroxy-7-methyloctanoyl-CoA from Cells
Introduction (S)-3-Hydroxy-7-methyloctanoyl-CoA is a key intermediate in various metabolic pathways. Accurate quantification of this and other acyl-Coenzyme A (acyl-CoA) thioesters from cellular extracts is crucial for studying cellular metabolism, identifying biomarkers, and for drug development. Due to their inherent instability and low abundance, a robust and efficient extraction protocol is essential. This document provides a detailed methodology for the extraction of this compound from cultured cells, optimized for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). The protocol combines solvent-based extraction with solid-phase extraction (SPE) for enhanced purity and recovery.
Experimental Protocols
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from biological samples.[1][2]
Materials and Reagents
-
Cultured cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Isopropanol, HPLC grade
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol (B129727), HPLC grade
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Nitrogen gas supply
-
Centrifuge capable of 4°C and >15,000 x g
-
Homogenizer (e.g., sonicator or glass homogenizer)
Protocol
-
Cell Harvesting and Quenching:
-
Aspirate the culture medium from the cell culture plate.
-
Wash the cells twice with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) to the plate to quench metabolic activity.
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
-
Homogenization and Extraction:
-
Add an appropriate amount of internal standard to the cell suspension.
-
Homogenize the cells using a sonicator on ice or a pre-chilled glass homogenizer.[2]
-
Add 2 volumes of a 2:1 (v/v) solution of acetonitrile and isopropanol.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Carefully transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE) - Purification and Enrichment:
-
Column Conditioning: Condition a weak anion exchange SPE column by washing sequentially with 2 mL of methanol, 2 mL of water, and 2 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 2 mL of water, and finally 2 mL of methanol to remove unbound contaminants.
-
Elution: Elute the acyl-CoAs with 1.5 mL of a solution containing 5% ammonium hydroxide in methanol. Collect the eluate.
-
-
Sample Concentration:
-
Dry the collected eluate under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of an appropriate solvent for LC-MS analysis (e.g., 50 mM ammonium acetate (B1210297) in 20%/80% acetonitrile/water).[3]
-
Vortex, sonicate briefly, and centrifuge to ensure complete dissolution and to pellet any remaining particulates before transferring to an autosampler vial for analysis.
-
Data Presentation
The recovery of acyl-CoAs can vary depending on the specific compound, cell type, and extraction methodology. The following table summarizes reported recovery rates for long-chain acyl-CoAs using similar extraction principles.
| Acyl-CoA Chain Length | Extraction Method | Reported Recovery Rate | Reference |
| Long-Chain | Acetonitrile/Isopropanol Extraction & SPE | 70-80% | [1] |
| Various | Acetonitrile/2-Propanol & SPE | 83-90% (for SPE step) | [4] |
| Short-Chain | Sulfosalicylic Acid (SSA) Extraction | 59-99% | [5] |
| Long-Chain | Organic Solvent Extraction | 60-140% (tissue dependent) | [4] |
Mandatory Visualization
Caption: Experimental workflow for the extraction of acyl-CoAs from cells.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In Vitro Assays Using (S)-3-Hydroxy-7-methyloctanoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy-7-methyloctanoyl-CoA is a key metabolic intermediate in the beta-oxidation of 7-methyloctanoic acid, a branched-chain fatty acid. The study of its metabolism provides valuable insights into cellular lipid catabolism, particularly the pathways responsible for processing non-standard fatty acid structures. Deficiencies in the enzymes that metabolize branched-chain acyl-CoAs can lead to various metabolic disorders. Therefore, robust in vitro assays are essential for characterizing the enzymes involved, screening for potential therapeutic modulators, and diagnosing related diseases.
This document provides detailed application notes and protocols for in vitro assays involving this compound, focusing on the enzymatic activity of 3-hydroxyacyl-CoA dehydrogenase (HADH), the primary enzyme responsible for its conversion.
Metabolic Pathway: Beta-Oxidation of 7-Methyloctanoic Acid
This compound is a specific intermediate in the mitochondrial beta-oxidation spiral of 7-methyloctanoic acid. The pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain. The key step involving the target molecule is the oxidation of the hydroxyl group at the beta-position (C3) to a keto group, catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH). This reaction is crucial for the continued degradation of the fatty acid chain to yield acetyl-CoA and propionyl-CoA, which then enter central metabolic pathways.
Data Presentation
| Substrate (L-3-Hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| Butyryl-CoA (C4) | Short | 24.8 | 34.7 |
| Hexanoyl-CoA (C6) | Medium | 8.5 | 58.8 |
| Octanoyl-CoA (C8) | Medium | 4.2 | 62.5 |
| Decanoyl-CoA (C10) | Medium | 3.0 | 55.6 |
| Dodecanoyl-CoA (C12) | Long | 2.5 | 41.7 |
| Tetradecanoyl-CoA (C14) | Long | 2.5 | 25.0 |
| Hexadecanoyl-CoA (C16) | Long | 2.6 | 12.5 |
Table 1: Kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase for substrates of various chain lengths. Data adapted from He et al., 1989[2].
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
Objective: To synthesize the substrate this compound for use in in vitro assays. This protocol is adapted from a general method for the enzymatic synthesis of 3-hydroxyacyl-CoAs from their corresponding 2,3-enoyl free acids[3].
Materials:
-
trans-2,7-Dimethyl-2-octenoic acid (precursor)
-
Coenzyme A (CoA)
-
Glutaconate coenzyme A-transferase (GctAB), purified recombinant
-
Short-chain enoyl-CoA hydratase (ECHS1), purified recombinant human
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0
-
ATP
-
MgCl2
-
HPLC system for purification and analysis
Procedure:
-
CoA Thioester Formation:
-
In a reaction vessel, combine 10 mM trans-2,7-Dimethyl-2-octenoic acid, 15 mM CoA, 5 mM ATP, and 10 mM MgCl2 in Reaction Buffer.
-
Initiate the reaction by adding purified GctAB to a final concentration of 1-5 µM.
-
Incubate at 37°C for 2-4 hours. Monitor the formation of 7-methyl-trans-2-octenoyl-CoA by HPLC.
-
-
Hydration to this compound:
-
To the reaction mixture from the previous step, add purified recombinant human ECHS1 to a final concentration of 1-5 µM.
-
Continue incubation at 37°C for an additional 1-2 hours. The ECHS1 will catalyze the hydration of the double bond to form the (S)-3-hydroxyacyl-CoA.
-
Monitor the conversion of the enoyl-CoA to the 3-hydroxyacyl-CoA by HPLC.
-
-
Purification:
-
Purify the this compound from the reaction mixture using reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the final product.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
-
Protocol 2: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
Objective: To determine the kinetic parameters (Km and Vmax) of a purified HADH enzyme (e.g., recombinant human SCHAD) with this compound. This assay measures the rate of NAD+ reduction to NADH, which is monitored by the increase in absorbance at 340 nm.
Materials:
-
Purified HADH enzyme
-
This compound (synthesized as per Protocol 1)
-
NAD+
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4, containing 1 mM EDTA
-
UV/Vis spectrophotometer capable of reading at 340 nm
-
Temperature-controlled cuvette holder
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of this compound in water or a suitable buffer. Determine its concentration accurately by UV spectroscopy.
-
Prepare a stock solution of NAD+ in the Assay Buffer.
-
In a quartz cuvette, prepare the reaction mixture by adding Assay Buffer, NAD+ (to a final concentration of 1-2 mM), and varying concentrations of this compound (e.g., from 0.1 to 10 times the expected Km).
-
Equilibrate the cuvette at the desired temperature (e.g., 37°C).
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding a small, known amount of the purified HADH enzyme to the cuvette.
-
Immediately start monitoring the increase in absorbance at 340 nm over time (typically for 3-5 minutes).
-
Record the linear rate of absorbance change (ΔA340/min).
-
-
Data Analysis:
-
Calculate the initial velocity (v) of the reaction using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M-1cm-1).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis[4][5]. Alternatively, use a linear transformation such as the Lineweaver-Burk plot[6].
-
References
- 1. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Untitled Document [ucl.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. google.com [google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-Hydroxy-7-methyloctanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (S)-3-Hydroxy-7-methyloctanoyl-CoA synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The synthesis of this compound from its corresponding carboxylic acid, (S)-3-Hydroxy-7-methyloctanoic acid, can be achieved through two primary routes: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This typically involves the activation of the carboxylic acid to form a reactive intermediate, which then reacts with Coenzyme A (CoA). Common methods for activating the carboxylic acid include the mixed anhydride (B1165640) method and the use of carbodiimide (B86325) coupling agents.
-
Enzymatic Synthesis: This approach utilizes an acyl-CoA synthetase or ligase enzyme to catalyze the direct conversion of the carboxylic acid and CoA to the acyl-CoA ester in the presence of ATP. This method is often favored for its high specificity and milder reaction conditions.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Low Yields: This can be due to incomplete reactions, side reactions, or degradation of the product.
-
Side Reactions: The presence of the hydroxyl group on the acyl chain can lead to unwanted side reactions, such as O-acylation, especially in chemical synthesis methods.
-
Purification: The separation of the desired product from starting materials (CoA, carboxylic acid), byproducts, and reagents can be challenging due to their similar polarities.
-
Stability: Acyl-CoA thioesters can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.
Q3: How can I purify the synthesized this compound?
A3: High-performance liquid chromatography (HPLC) is the most common and effective method for purifying acyl-CoA esters.[1][2] A reversed-phase C18 column is typically used with a gradient elution system.[2]
-
Mobile Phase: A common mobile phase system consists of an aqueous buffer (e.g., potassium phosphate) at a slightly acidic pH (e.g., 4.9) and an organic modifier like acetonitrile.[2]
-
Detection: The product can be detected by monitoring the UV absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of CoA.
Solid-phase extraction (SPE) can also be used as a preliminary purification or sample clean-up step.
Troubleshooting Guides
Low Yield in Chemical Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting carboxylic acid | Inefficient activation of the carboxylic acid. | - Ensure all reagents are anhydrous, as water can quench the activating agents.- Optimize the stoichiometry of the activating agent (e.g., ethyl chloroformate, DCC/EDC).- For the mixed anhydride method, perform the reaction at a low temperature (e.g., 0°C to -15°C) to prevent the decomposition of the mixed anhydride. |
| Side reaction with the hydroxyl group. | - Consider protecting the hydroxyl group with a suitable protecting group (e.g., acetyl, benzoyl) prior to the coupling reaction.[3][4] The protecting group must be removable under conditions that do not degrade the acyl-CoA product. | |
| Presence of multiple unidentified peaks in HPLC | Formation of byproducts such as N-acylurea (in carbodiimide methods) or symmetrical anhydrides. | - In carbodiimide reactions, add N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress the formation of N-acylurea and improve the yield of the desired product.[5]- For the mixed anhydride method, use a sterically hindered chloroformate like isobutyl chloroformate to minimize side reactions.[6] |
| Low recovery after purification | Degradation of the product during workup or purification. | - Maintain a slightly acidic pH (around 4-6) during all purification steps to minimize hydrolysis of the thioester bond.- Perform all purification steps at low temperatures (e.g., 4°C).- Use fresh, high-quality solvents for HPLC. |
Low Yield in Enzymatic Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low enzyme activity | Suboptimal reaction conditions. | - Optimize the pH, temperature, and buffer composition for the specific acyl-CoA synthetase being used.- Ensure the presence of necessary cofactors, such as Mg2+, in the reaction buffer. |
| Enzyme inhibition. | - The product, this compound, or other components in the reaction mixture may inhibit the enzyme. Try varying the initial substrate concentrations or using a fed-batch approach.- Ensure the purity of the starting materials, as contaminants can inhibit the enzyme. | |
| Poor substrate recognition. | - The chosen acyl-CoA synthetase may have low specificity for (S)-3-Hydroxy-7-methyloctanoic acid. Screen different acyl-CoA synthetases from various sources (e.g., bacterial, yeast, mammalian) to find one with higher activity towards your substrate.[7] | |
| Incomplete reaction | Insufficient ATP. | - ATP is consumed during the reaction. Ensure an adequate supply of ATP, and consider using an ATP regeneration system for larger-scale reactions. |
Experimental Protocols
General Protocol for Chemical Synthesis via Mixed Anhydride Method
This protocol is a general guideline and may require optimization for (S)-3-Hydroxy-7-methyloctanoic acid.
-
Preparation of the Mixed Anhydride:
-
Dissolve (S)-3-Hydroxy-7-methyloctanoic acid in an anhydrous aprotic solvent (e.g., THF, DMF).
-
Add a tertiary amine base (e.g., triethylamine) to the solution.
-
Cool the reaction mixture to a low temperature (e.g., -15°C).
-
Slowly add a chloroformate (e.g., ethyl chloroformate or isobutyl chloroformate) and stir for 30-60 minutes to form the mixed anhydride.
-
-
Reaction with Coenzyme A:
-
Dissolve Coenzyme A trilithium salt in cold, aqueous buffer (e.g., sodium bicarbonate).
-
Slowly add the mixed anhydride solution to the Coenzyme A solution while maintaining a low temperature and vigorous stirring.
-
Allow the reaction to proceed for 1-2 hours.
-
-
Workup and Purification:
-
Acidify the reaction mixture to a pH of 4-5 with a dilute acid (e.g., HCl).
-
Purify the crude product by reversed-phase HPLC.
-
General Protocol for Enzymatic Synthesis
This protocol is a general guideline and will need to be adapted for the specific acyl-CoA synthetase used.
-
Reaction Setup:
-
In a suitable buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the enzyme, combine:
-
(S)-3-Hydroxy-7-methyloctanoic acid
-
Coenzyme A
-
ATP
-
Magnesium chloride (MgCl₂)
-
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a specified time (e.g., 1-4 hours). Monitor the reaction progress by HPLC.
-
-
Quenching and Purification:
-
Stop the reaction by adding an acid (e.g., perchloric acid or formic acid) to precipitate the enzyme.
-
Centrifuge to remove the precipitated protein.
-
Purify the supernatant containing the this compound by reversed-phase HPLC.
-
Data Presentation
The following tables provide representative data for the synthesis of long-chain acyl-CoAs using different methods. Note that these are examples and the yields for this compound may vary.
Table 1: Comparison of Chemical Synthesis Methods for Long-Chain Acyl-CoAs
| Method | Activating Agent | Typical Yield (%) | Reference |
| Mixed Anhydride | Ethyl Chloroformate | 50-70 | [8] |
| Carbodiimide | DCC/EDC with NHS | 60-80 | [5] |
| N-Hydroxysuccinimide Ester | N-Hydroxysuccinimide | 70-90 | [9] |
Table 2: Yields of Enzymatic Synthesis of Various Acyl-CoAs
| Substrate | Enzyme Source | Yield (%) | Reference |
| Hydroxycinnamic acids | Recombinant 4-coumarate-CoA ligase | 88-95 | [10] |
| Malonic acid | MatB ligase | 95 | [11] |
| Methylmalonic acid | MatB ligase | 92 | [11] |
Visualizations
Caption: Chemical synthesis workflow for this compound.
Caption: Enzymatic synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 7. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple method for enzymatic synthesis of unlabeled and radiolabeled Hydroxycinnamate-CoA [escholarship.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Quantification of (S)-3-Hydroxy-7-methyloctanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (S)-3-Hydroxy-7-methyloctanoyl-CoA. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and exact mass of this compound?
A1: The molecular formula of the free acid, (3R)-3-hydroxy-7-methyloctanoic acid, is C9H18O3, with a molecular weight of 174.24 g/mol .[1][2] The exact mass of the protonated Coenzyme A conjugate, this compound ([M+H]+), is calculated to be m/z 924.3256. This value is crucial for setting up the mass spectrometer for analysis.
Q2: What are the typical analytical methods for quantifying this compound?
A2: The most common and sensitive method for quantifying acyl-CoAs, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5][6][7] This technique offers high selectivity and sensitivity, which is necessary for detecting the low endogenous levels of this analyte in biological samples. Reversed-phase chromatography with a C18 column is frequently employed for separation.[4]
Q3: What are the expected fragmentation patterns for this compound in MS/MS analysis?
A3: A characteristic fragmentation of acyl-CoAs in positive ion mode tandem mass spectrometry is the neutral loss of the Coenzyme A moiety (507.0 Da).[4][8] Therefore, a primary multiple reaction monitoring (MRM) transition to monitor for this compound would be from the precursor ion [M+H]+ to a product ion resulting from this neutral loss.
Q4: How can I separate this compound from its stereoisomers?
A4: The separation of stereoisomers, such as the (S) and (R) enantiomers of 3-Hydroxy-7-methyloctanoyl-CoA, requires chiral chromatography.[9] Chiral stationary phases, for example, polysaccharide-based columns like Chiralpak, are often used for this purpose.[9] It is essential to develop a specific chromatographic method to ensure that the quantification is specific to the (S)-enantiomer.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Signal Intensity | Inefficient ionization or fragmentation. | Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flows, temperature). Perform a product ion scan to identify the most intense and stable fragment ion for the MRM transition. |
| Sample degradation. | Ensure samples are processed and stored at low temperatures (-80°C) to minimize enzymatic and chemical degradation. Use fresh solvents and reagents. | |
| Matrix effects from the biological sample. | Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.[4] Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Inconsistent Results | Variability in sample extraction. | Ensure consistent and reproducible sample preparation by using a standardized protocol. Use an internal standard to normalize for variations in extraction efficiency. |
| Instability of the analyte in the autosampler. | Keep the autosampler temperature low (e.g., 4°C) to prevent degradation of the acyl-CoA. | |
| Peak Tailing or Poor Peak Shape | Suboptimal chromatographic conditions. | Optimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for the analyte. Use a high-quality analytical column. |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Isomeric Interference | Co-elution of stereoisomers or positional isomers. | Develop a chiral chromatography method to separate the (S) and (R) enantiomers.[9] Optimize the chromatographic gradient to resolve any positional isomers. |
Experimental Protocols
Sample Preparation for this compound from Biological Samples
This protocol is a general guideline and may require optimization for specific sample types.
-
Quenching and Homogenization:
-
Rapidly quench metabolic activity by flash-freezing the tissue or cell sample in liquid nitrogen.
-
Homogenize the frozen sample in a cold extraction solution (e.g., 80% methanol (B129727) or a mixture of isopropanol (B130326) and phosphate (B84403) buffer).
-
-
Extraction:
-
Vortex the homogenate thoroughly and incubate on ice.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Purification (Optional but Recommended):
-
Perform a solid-phase extraction (SPE) to remove salts and other interfering substances. A mixed-mode or reversed-phase SPE cartridge can be used.
-
Elute the acyl-CoAs and evaporate the solvent under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) compatible with the LC-MS/MS mobile phase.
-
LC-MS/MS Quantification Method
This is a starting point for method development.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes to ensure separation from other acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition:
-
Precursor Ion (Q1): m/z 924.3 (calculated [M+H]+ for C30H50N7O18P3S)
-
Product Ion (Q3): A product ion resulting from the neutral loss of 507.0 Da should be targeted. The exact m/z of the product ion should be confirmed by direct infusion of a standard.
-
-
Collision Energy: Optimize to maximize the signal of the product ion.
-
Data Presentation
| Parameter | This compound | Notes |
| Precursor Ion (m/z) | 924.3 | Calculated [M+H]+ |
| Product Ion (m/z) | To be determined empirically | Expect a major fragment from the neutral loss of 507.0 Da |
| Retention Time (min) | To be determined empirically | Dependent on the specific LC conditions |
| Limit of Detection (LOD) | To be determined empirically | Dependent on instrument sensitivity and sample matrix |
| Limit of Quantification (LOQ) | To be determined empirically | Dependent on instrument sensitivity and sample matrix |
Visualizations
References
- 1. GSRS [precision.fda.gov]
- 2. 3-Hydroxy-7-methyloctanoic acid, (3R)- | C9H18O3 | CID 54368842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
preventing degradation of (S)-3-Hydroxy-7-methyloctanoyl-CoA during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (S)-3-Hydroxy-7-methyloctanoyl-CoA during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during analysis?
A1: The degradation of this compound, an acyl-CoA thioester, is primarily due to its chemical instability under certain conditions. The main degradation pathways include:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, which can be catalyzed by acidic or alkaline conditions. Thioesters are generally more stable at a neutral pH.
-
Transthioesterification: In the presence of other thiol-containing molecules (e.g., reducing agents like DTT, or biological thiols like glutathione), the acyl group can be transferred, leading to a loss of the original analyte.
-
Oxidation: While less common for the acyl-CoA itself, the presence of strong oxidizing agents can potentially modify the molecule.
-
Enzymatic Degradation: If samples are not properly quenched, endogenous enzymes such as acyl-CoA thioesterases can hydrolyze the thioester bond.
Q2: What are the ideal pH and temperature conditions for storing and handling this compound samples?
A2: To minimize degradation, samples containing this compound should be handled under specific conditions. Acyl-CoA compounds are known to be unstable in aqueous solutions.[1][2] It is recommended to keep the pH between 6.0 and 8.0, as thioesters are more stable around neutral pH.[3][4][5] Samples should be kept on ice (0-4°C) at all times during preparation and analysis to reduce the rate of chemical and enzymatic degradation. For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.
Q3: What are the visual indicators of sample degradation?
A3: Visual confirmation of degradation is not reliable. The most definitive indicators of degradation are analytical:
-
Chromatographic Profile: Appearance of new peaks or shoulders on the main analyte peak in your chromatogram (e.g., HPLC or LC-MS).
-
Mass Spectrometry Data: Detection of ions corresponding to the hydrolyzed product (the free carboxylic acid and Coenzyme A) or products of transthioesterification.
-
Reduced Analyte Response: A time-dependent decrease in the peak area or height of this compound.
Troubleshooting Guides
Issue 1: Low Analyte Signal or Complete Loss of this compound
This is a common issue and often points to significant degradation during sample preparation or analysis.
Troubleshooting Steps:
-
Review Sample Preparation Protocol:
-
Extraction Solvent: Ensure the extraction solvent is appropriate. A common method involves protein precipitation with an organic solvent mixture like acetonitrile/methanol/water.[6] For improved recovery of acyl-CoAs, some studies suggest using sulfosalicylic acid (SSA) over trichloroacetic acid (TCA).[7]
-
Temperature Control: Confirm that all steps were performed at low temperatures (on ice or at 4°C).
-
pH of Buffers: Check the pH of all buffers and solutions used. Avoid strongly acidic or basic conditions.
-
Drying Steps: If a sample drying step is used (e.g., speed vacuum), ensure it is not excessively long or at a high temperature, as this can promote degradation. Reconstitute the dried extracts in a solvent that matches the initial mobile phase conditions.[8]
-
-
Evaluate Analytical Method:
-
LC Column and Mobile Phase: Reversed-phase chromatography using a C18 column is common for acyl-CoA analysis.[6][9] The pH of the mobile phase is critical; a slightly acidic pH (around 4.9) has been used successfully for long-chain acyl-CoA analysis.[10]
-
LC-MS/MS Conditions: Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a robust method for acyl-CoA analysis.[11] Use positive electrospray ionization (ESI) mode for good sensitivity.
-
Experimental Protocol: Recommended Sample Preparation
This protocol is adapted from methods developed for the analysis of various acyl-CoAs.[7][10]
-
Homogenization: Homogenize the tissue or cell sample in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9).[10]
-
Extraction: Add a 20-fold excess (v/w) of an ice-cold organic solvent mixture, such as acetonitrile/methanol/water (2:2:1, v/v/v), to precipitate proteins and extract the acyl-CoAs.[6]
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying (Optional): If concentration is needed, dry the supernatant under a stream of nitrogen or using a centrifugal vacuum concentrator at a low temperature.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with your LC mobile phase (e.g., 50 mM ammonium (B1175870) acetate (B1210297) in water).[8]
-
Analysis: Proceed immediately with LC-MS/MS analysis.
Issue 2: Inconsistent or Irreproducible Results
Inconsistent results often stem from variable degradation rates between samples.
Troubleshooting Steps:
-
Standardize Timings: Ensure that the time taken for sample preparation is consistent for all samples. Prolonged exposure to room temperature can lead to variable degradation.
-
Use of Internal Standards: Incorporate a stable isotope-labeled internal standard of a similar acyl-CoA to account for variability in extraction and instrument response. Isotope dilution mass spectrometry provides high accuracy for quantitative analysis.[12]
-
Autosampler Temperature: Set the autosampler temperature to 4°C to maintain sample stability while waiting for injection. A study showed that the coefficient of variation for acyl-CoA standards was lower when stored in certain solvents at 4°C over 48 hours.[6]
-
Check for Contaminants: Ensure all glassware and plasticware are free from contaminants that could catalyze degradation.
Data Presentation: Impact of Extraction Solvent on Acyl-CoA Recovery
The choice of precipitation agent during sample preparation can significantly impact the recovery of acyl-CoAs.
| Analyte | Recovery with 10% TCA | Recovery with 2.5% SSA |
| Pantothenate | 0% | >100% |
| Dephospho-CoA | 0% | >99% |
| CoA | 1% | 74% |
| Malonyl CoA | 26% | 74% |
| Acetyl CoA | 36% | 59% |
| Propionyl CoA | 62% | 80% |
| Isovaleryl CoA | 58% | 59% |
| Data adapted from a study on short-chain acyl-CoAs and CoA biosynthesis intermediates.[7] |
This table demonstrates that for many CoA species, sulfosalicylic acid (SSA) provides significantly higher recovery rates compared to trichloroacetic acid (TCA).
Visualizations
Diagram 1: General Degradation Pathways for Acyl-CoA
Caption: Key degradation pathways for this compound.
Diagram 2: Recommended Experimental Workflow for Acyl-CoA Analysis
Caption: Workflow for minimizing degradation during acyl-CoA analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aminer.cn [aminer.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Analysis of (S)-3-Hydroxy-7-methyloctanoyl-CoA by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of (S)-3-Hydroxy-7-methyloctanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during the analysis of this and similar branched-chain hydroxyacyl-CoA molecules.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Suboptimal Ionization: Inefficient ionization of the analyte in the electrospray source. | • Optimize ESI Source Parameters: Adjust spray voltage, sheath gas, and capillary temperature. Positive ion mode is generally preferred for acyl-CoAs. • Mobile Phase Modification: The addition of a low concentration of an organic acid (e.g., 0.1% formic acid) can improve protonation and signal intensity. • Check for Ion Suppression: Co-eluting matrix components can suppress the analyte signal. See the "Ion Suppression" section in the FAQs. |
| Analyte Degradation: this compound is susceptible to hydrolysis, especially at non-optimal pH and temperature. | • Maintain Cold Chain: Keep samples on ice or at 4°C throughout the preparation process. • Use Fresh Solvents: Prepare fresh, acidic extraction solvents (e.g., acetonitrile (B52724)/methanol (B129727) with 0.1% formic acid) to minimize degradation. • Limit Exposure Time: Minimize the time samples spend in the autosampler before injection. | |
| Poor Extraction Recovery: Inefficient extraction of the analyte from the sample matrix. | • Optimize Extraction Solvent: A mixture of organic solvents like acetonitrile and methanol is often effective. Test different ratios to find the optimal composition for your matrix. • Solid-Phase Extraction (SPE): Consider using a reversed-phase SPE cartridge for sample cleanup and concentration. | |
| Poor Peak Shape / Tailing | Secondary Interactions: The phosphate (B84403) groups of the CoA moiety can interact with metal surfaces in the LC system. | • Use a Biocompatible LC System: Employ PEEK or MP35N components to minimize metal interactions. • Mobile Phase Additives: The use of a weak ion-pairing agent or a chelator like EDTA in the mobile phase can sometimes improve peak shape, but may require a dedicated LC system. |
| Column Overload: Injecting too much sample onto the column. | • Dilute the Sample: Try injecting a more dilute sample. • Use a Higher Capacity Column: Consider a column with a larger internal diameter or particle size. | |
| Inconsistent Retention Times | Column Equilibration: Insufficient time for the column to equilibrate between injections. | • Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Mobile Phase Instability: Changes in mobile phase composition over time. | • Prepare Fresh Mobile Phase Daily: Ensure consistent mobile phase composition. | |
| High Background Noise | Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS system. | • Use High-Purity Solvents: Use LC-MS grade solvents and additives. • System Cleaning: Flush the LC system and mass spectrometer according to the manufacturer's recommendations. |
| Difficulty in Fragmentation / No Product Ions | Incorrect Collision Energy: The applied collision energy is not optimal for fragmenting the precursor ion. | • Optimize Collision Energy: Perform a collision energy optimization experiment for the specific precursor ion of this compound. |
| Precursor Ion Instability: The precursor ion may be fragmenting in the source before reaching the collision cell. | • Adjust In-Source Fragmentation: Lower the cone voltage or other in-source fragmentation parameters. |
Frequently Asked Questions (FAQs)
Sample Preparation and Stability
Q1: What is the best way to extract this compound from biological samples?
A1: A common and effective method is protein precipitation with a cold organic solvent mixture. A typical extraction solution would be a 2:1 or 1:1 (v/v) mixture of acetonitrile and methanol, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve stability and extraction efficiency. It is crucial to keep the samples cold throughout the process to minimize enzymatic and chemical degradation. For complex matrices, solid-phase extraction (SPE) with a C18 sorbent can be used for further cleanup and concentration.
Q2: How stable is this compound during sample storage and analysis?
A2: Acyl-CoA thioesters are known to be unstable. The thioester bond is susceptible to hydrolysis, particularly at neutral or alkaline pH. It is recommended to store extracts at -80°C and to perform analysis as quickly as possible. In the autosampler, maintaining the temperature at 4°C can help to slow down degradation. The stability can be improved by keeping the sample in a slightly acidic environment (pH 4-5).
LC-MS/MS Method Development
Q3: What type of LC column is recommended for the analysis of this compound?
A3: A reversed-phase C18 column is the most common choice for separating acyl-CoAs. Columns with a particle size of less than 2 µm (UPLC/UHPLC) can provide better resolution and faster analysis times. Due to the presence of the polar CoA moiety and the nonpolar acyl chain, a gradient elution is typically required, starting with a high aqueous mobile phase and ramping up to a high organic mobile phase.
Q4: What are the typical mobile phases used for the separation of acyl-CoAs?
A4: A common mobile phase combination is:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate (B1210297).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium acetate.
The choice between formic acid and ammonium acetate will depend on the specific separation and ionization requirements.
Q5: What are the expected fragmentation patterns for this compound in MS/MS?
For this compound (exact mass to be calculated), the expected major fragment ions in positive ion mode would be:
-
[M+H - 507] +: This would be the most abundant and specific product ion, representing the acyl portion of the molecule.
-
m/z 428: A common fragment for all Coenzyme A esters.
The presence of the hydroxyl group and the branched methyl group may lead to additional, less intense fragments resulting from cleavages along the acyl chain. The methyl branch at the 7-position can influence fragmentation, potentially leading to losses of fragments on either side of the branch.[4][5][6]
Troubleshooting Advanced Issues
Q6: I am observing significant ion suppression in my analysis. How can I mitigate this?
A6: Ion suppression is a common challenge in LC-MS/MS, especially with complex biological matrices. To address this:
-
Improve Chromatographic Separation: Ensure that the analyte of interest elutes in a region with minimal co-eluting matrix components. A longer gradient or a different stationary phase might be necessary.
-
Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes reduce the concentration of interfering species to a level where they no longer cause significant suppression.
-
Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the best way to compensate for matrix effects. If a SIL-IS is not available, a structurally similar analog can be used.
-
Optimize Sample Preparation: More rigorous sample cleanup, such as using SPE, can remove many of the interfering compounds.
Q7: How can I differentiate between this compound and its isomers?
A7: Differentiating isomers by mass spectrometry can be challenging.
-
Chromatography: High-resolution chromatography is the primary tool for separating isomers. Chiral chromatography would be necessary to separate enantiomers like the (S) and (R) forms. Positional isomers (e.g., 5-hydroxy vs. 3-hydroxy) can often be separated on a standard C18 column with an optimized gradient.
-
Tandem Mass Spectrometry (MS/MS): While precursor ions of isomers will have the same m/z, their fragmentation patterns might differ slightly, especially for positional isomers. Careful optimization of collision energy may reveal unique product ions or different relative abundances of common fragments that can be used for differentiation.
Experimental Protocols & Workflows
Protocol 1: Extraction of this compound from Cell Culture
-
Cell Lysis: Aspirate cell culture medium and wash cells with ice-cold PBS. Add 1 mL of cold extraction solvent (Acetonitrile:Methanol:Water 40:40:20 with 0.1% formic acid) to the cell plate.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Homogenization: Vortex the lysate for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: Generic LC-MS/MS Method for Acyl-CoA Analysis
-
LC System: UPLC/UHPLC system
-
Column: C18 reversed-phase, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 98% B
-
15-18 min: 98% B
-
18-18.1 min: 98% to 2% B
-
18.1-20 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor the transition from the precursor ion [M+H]+ to the product ion [M+H - 507]+.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: Proposed fragmentation of this compound in positive ion MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Detection Sensitivity for (S)-3-Hydroxy-7-methyloctanoyl-CoA
Welcome to the technical support center for the analysis of (S)-3-Hydroxy-7-methyloctanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to refine experimental protocols and enhance detection sensitivity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: Low Signal Intensity or Poor Sensitivity in LC-MS/MS Analysis
-
Question: We are experiencing low signal intensity for this compound during LC-MS/MS analysis. What are the potential causes and how can we improve the signal?
-
Answer: Low signal intensity for acyl-CoAs is a common challenge due to their low abundance and potential for degradation. Here are several factors to consider and troubleshoot:
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis. Ensure that samples are processed quickly on ice and stored at -80°C as a dry pellet. For reconstitution before analysis, use methanol (B129727) or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH to improve stability.
-
Suboptimal Extraction: The choice of extraction method is critical. A common and effective method involves quenching and deproteinization with ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an internal standard.
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analyte. To mitigate this, consider solid-phase extraction (SPE) for sample cleanup. However, be aware that SPE can lead to the loss of more hydrophilic, short-chain acyl-CoAs.
-
Inefficient Ionization: Acyl-CoAs can be analyzed in both positive and negative ion modes. Empirically test both modes to determine which provides a better signal for your specific instrument and conditions. In positive ion mode, acyl-CoAs typically show a characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da).
-
Suboptimal Mass Spectrometry Parameters: Optimize the precursor and product ion selection (MRM transitions) and collision energy for this compound. If a standard is available, perform an infusion to determine the optimal parameters.
-
Issue 2: Poor Peak Shape in Chromatography
-
Question: Our chromatograms for this compound show significant peak tailing and broadening. What could be causing this and how can we improve the peak shape?
-
Answer: Poor peak shape can compromise resolution and quantification. Here are some common causes and solutions:
-
Column Contamination: Buildup of biological material on the analytical column can lead to peak shape distortion.[1] Regularly flush the column with a strong solvent wash.
-
Secondary Interactions: The phosphate (B84403) groups of the CoA moiety can interact with the stationary phase, leading to tailing. The use of an ion-pairing agent in the mobile phase can help to reduce these interactions. However, be aware that ion-pairing agents can be difficult to remove from the LC system.[1] An alternative is to use a high pH mobile phase (e.g., with ammonium hydroxide) on a pH-stable column.[1]
-
Inappropriate Injection Solvent: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[2] Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Overload: Injecting too much sample can lead to broad and asymmetrical peaks.[2] Try diluting the sample or injecting a smaller volume.
-
Issue 3: High Background Noise
-
Question: We are observing high background noise in our LC-MS/MS analysis, which is affecting our limit of detection. What are the likely sources and how can we reduce it?
-
Answer: High background noise can originate from various sources. Consider the following:
-
Contaminated Solvents or Reagents: Ensure that all solvents are of high purity (LC-MS grade) and that all reagents are free from contamination.
-
Sample Matrix Effects: The biological matrix can introduce a significant amount of background noise. Employing a sample cleanup step like solid-phase extraction (SPE) can effectively reduce matrix-related noise.
-
Carryover: Residual analyte from a previous injection can contribute to background noise. Implement a thorough needle wash protocol and inject blank samples between high-concentration samples to check for carryover.
-
Dirty Ion Source: A contaminated ion source is a common cause of high background.[3] Regularly clean the ion source according to the manufacturer's instructions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of acyl-CoAs.[1][4] The use of multiple reaction monitoring (MRM) provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. For 3-hydroxy fatty acids in general, gas chromatography-mass spectrometry (GC-MS) after derivatization is also a very sensitive technique.[5][6]
Q2: Is derivatization necessary for the analysis of this compound?
A2: For LC-MS/MS analysis of the intact acyl-CoA, derivatization is generally not required. However, if you are analyzing the free 3-hydroxy-7-methyloctanoic acid after hydrolysis, derivatization is highly recommended, especially for GC-MS analysis. Derivatization of the hydroxyl and carboxyl groups (e.g., to form trimethylsilyl (B98337) ethers) improves volatility and chromatographic performance, leading to enhanced sensitivity.[5]
Q3: What are the expected fragmentation patterns for this compound in positive ion mode MS/MS?
A3: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da. Another common fragmentation is the loss of the entire CoA moiety. The specific acyl group will also produce characteristic fragment ions. For this compound, one would expect to see fragments related to the C9 fatty acyl chain.
Q4: How can I obtain a stable isotope-labeled internal standard for this compound?
A4: The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification by mass spectrometry.[7] While a specific standard for this compound may not be commercially available, it is possible to use a structurally similar commercially available labeled acyl-CoA, such as one with a similar chain length. Alternatively, custom synthesis of the specific labeled compound is an option. Another approach is to generate labeled internal standards biosynthetically using stable isotope labeling by essential nutrients in cell culture (SILEC).[8]
Quantitative Data Summary
The following tables summarize typical performance metrics for the analysis of acyl-CoAs and 3-hydroxy fatty acids using different methods. Note that these are general values and the performance for this compound may vary.
Table 1: Comparison of Analytical Methods for Acyl-CoA Analysis
| Method | Limit of Detection (LOD) | Recovery | Key Advantages | Key Limitations |
| LC-MS/MS | Low fmol to pmol | Variable, depends on extraction | High sensitivity and specificity | Susceptible to ion suppression |
| GC-MS (after hydrolysis and derivatization) | Low pmol | Good | High chromatographic resolution | Requires derivatization, not for intact acyl-CoA |
Table 2: Typical Recovery Rates for Acyl-CoA Extraction Methods
| Extraction Method | Analyte Chain Length | Typical Recovery | Reference |
| Solid-Phase Extraction (SPE) | Broad range | > 80% | General knowledge |
| Solvent Precipitation (e.g., with SSA) | Short to long chain | > 90% for many species | General knowledge |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells for LC-MS/MS Analysis
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from cell cultures.[9]
-
Cell Harvesting and Washing:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Quenching and Lysing:
-
Add 1 mL of ice-cold 10% trichloroacetic acid (TCA) or 2.5% 5-sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA).
-
For adherent cells, use a cell scraper to scrape the cells in the cold acid solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Clarification:
-
Vortex the lysate vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection and Preparation for Analysis:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 10 mM ammonium acetate).
-
Protocol 2: Analysis of 3-Hydroxy Fatty Acids by GC-MS after Hydrolysis and Derivatization
This protocol is a general method for the analysis of total 3-hydroxy fatty acids from biological samples.[5]
-
Sample Preparation and Hydrolysis:
-
To 500 µL of serum or plasma, add a suitable stable isotope-labeled internal standard for each 3-hydroxy fatty acid to be quantified.
-
For the analysis of total 3-hydroxy fatty acids, add 500 µL of 10 M NaOH and incubate for 30 minutes to hydrolyze any esters.
-
-
Acidification and Extraction:
-
Acidify the samples with 6 M HCl.
-
Extract the fatty acids twice with 3 mL of ethyl acetate.
-
Dry the combined organic extracts under a stream of nitrogen at 37°C.
-
-
Derivatization:
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.
-
Incubate at 80°C for 1 hour to form the trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., HP-5MS).
-
Employ a temperature program that allows for the separation of the different chain-length 3-hydroxy fatty acids. A typical program might start at 80°C and ramp up to 290°C.
-
Use selected ion monitoring (SIM) mode for quantification, monitoring the characteristic ions for each native and labeled 3-hydroxy fatty acid.
-
Visualizations
Caption: Experimental workflow for acyl-CoA analysis by LC-MS/MS.
Caption: Generalized branched-chain fatty acid beta-oxidation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. zefsci.com [zefsci.com]
- 4. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Synthetic (S)-3-Hydroxy-7-methyloctanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic (S)-3-Hydroxy-7-methyloctanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying synthetic this compound?
A1: The purification of this compound, like other acyl-CoA derivatives, typically involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a widely used method.[1] Ion-exchange chromatography can also be effective for separating the desired compound from starting materials and byproducts.[2][3] Affinity chromatography, utilizing the interaction of Coenzyme A with specific binding proteins, is another potential strategy.[4]
Q2: How can I assess the purity of my this compound sample?
A2: Purity is typically assessed using a combination of analytical techniques. Analytical reversed-phase HPLC with UV detection (monitoring at ~260 nm for the adenine (B156593) moiety of CoA) is a primary method. Mass spectrometry (MS) is used to confirm the molecular weight of the purified product.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the structure, although the complexity of the CoA moiety can make interpretation challenging.
Q3: What are the critical stability considerations for this compound?
A3: Coenzyme A and its derivatives are susceptible to degradation, particularly through hydrolysis of the thioester bond at extreme pH and high temperatures.[5] It is recommended to work at low temperatures (e.g., on ice) and maintain a slightly acidic to neutral pH (around 6.0-7.5) during purification and storage. Samples should be stored frozen, preferably at -80°C, and subjected to minimal freeze-thaw cycles.[3]
Q4: Can I use enzymatic synthesis for this compound?
A4: While chemical synthesis is common, enzymatic synthesis offers high specificity. A potential enzymatic route could involve the use of a CoA transferase or a synthetase. For instance, a 2,3-enoyl free acid precursor could be linked to CoA by a CoA transferase, followed by hydration catalyzed by an enoyl-CoA hydratase to produce the 3-hydroxyacyl-CoA.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | 1. Incomplete synthesis reaction. 2. Degradation of the product during purification. 3. Suboptimal purification protocol. | 1. Monitor the synthesis reaction by TLC or LC-MS to ensure completion. 2. Work at low temperatures, use buffers within the optimal pH range (6.0-7.5), and minimize purification time. 3. Optimize the gradient for HPLC or the salt gradient for ion-exchange chromatography. Consider using a different stationary phase or column. |
| Presence of Impurities in the Final Product | 1. Co-elution with starting materials or byproducts. 2. Presence of oxidized or hydrolyzed product. | 1. Adjust the mobile phase composition or gradient to improve resolution. 2. Add a reducing agent like DTT to the buffers to prevent disulfide bond formation. Ensure the pH is stable to prevent hydrolysis. |
| Broad or Tailing Peaks in HPLC | 1. Column overloading. 2. Secondary interactions with the stationary phase. 3. Poor sample solubility. | 1. Reduce the amount of sample loaded onto the column. 2. Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to reduce peak tailing. 3. Ensure the sample is fully dissolved in the mobile phase before injection. |
| Irreproducible Purification Results | 1. Inconsistent sample preparation. 2. Column degradation. 3. Variability in mobile phase preparation. | 1. Standardize the sample preparation protocol. 2. Use a guard column and regularly clean and regenerate the main column according to the manufacturer's instructions. 3. Prepare fresh mobile phases for each purification run and ensure accurate pH adjustment. |
Experimental Protocols
General Workflow for Purification of this compound
Caption: General workflow for the purification of synthetic this compound.
Detailed Methodology: Reversed-Phase HPLC Purification
This protocol is adapted from methods used for similar acyl-CoA compounds.[1]
-
Column: A C18 reversed-phase column (e.g., 250 mm length, 4.6 mm i.d., 5 µm particle size) is suitable.
-
Mobile Phase:
-
Solvent A: 0.1 M potassium phosphate (B84403) buffer, pH 7.0.
-
Solvent B: Acetonitrile.
-
-
Gradient: A linear gradient from 5% to 50% Solvent B over 30 minutes is a good starting point. This should be optimized based on the retention time of the compound.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 260 nm.
-
Procedure: a. Dissolve the crude synthetic product in a minimal amount of Solvent A. b. Filter the sample through a 0.22 µm syringe filter. c. Inject the sample onto the equilibrated HPLC column. d. Collect fractions corresponding to the major peak. e. Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry. f. Pool the pure fractions and lyophilize to obtain the final product.
Troubleshooting Logic for HPLC Purification
Caption: Troubleshooting logic for improving the purity of this compound during HPLC purification.
References
- 1. Discovery and Characterization of the 3-Hydroxyacyl-ACP Dehydratase Component of the Plant Mitochondrial Fatty Acid Synthase System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and characterization of 3-hydroxyacyl coenzyme A dehydrogenase-binding protein from pig heart inner mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (S)-3-Hydroxy-7-methyloctanoyl-CoA Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the culture conditions for producing (S)-3-Hydroxy-7-methyloctanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is a plausible biosynthetic pathway for this compound in a recombinant host like E. coli?
A1: Since there is no well-established natural pathway for this compound, a plausible heterologous pathway can be engineered by combining enzymes from branched-chain fatty acid synthesis and beta-oxidation pathways. The proposed pathway starts from the amino acid leucine, which is a precursor for branched-chain fatty acids.
Proposed Biosynthetic Pathway for this compound
Caption: Proposed biosynthetic pathway for this compound.
Q2: Which host organism is recommended for producing this compound?
A2: Escherichia coli is a suitable host due to its well-understood genetics, rapid growth, and the availability of numerous genetic engineering tools. Strains like BL21(DE3) are commonly used for recombinant protein expression.
Q3: I am observing low to no production of the target molecule. What are the initial troubleshooting steps?
A3: Low or no product yield is a common issue in microbial fermentation. A systematic approach to troubleshooting is recommended.[1][2] Start by verifying the integrity of your expression construct, followed by optimizing induction and culture conditions.
Troubleshooting Workflow for Low Product Yield
Caption: A systematic workflow for troubleshooting low product yield.
Troubleshooting Guides
Issue 1: Low Expression of Biosynthetic Enzymes
Symptoms:
-
Faint or no visible bands of the expected molecular weight on an SDS-PAGE gel after induction.
-
Low product titer despite optimized culture conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Codon Mismatch | The codon usage of the heterologous genes may not be optimal for E. coli. This can lead to translational stalls and truncated proteins. Solution: Synthesize codon-optimized genes for E. coli expression.[3] |
| Plasmid Instability | The expression plasmid may be lost during cell division, especially during long fermentation runs. Solution: Ensure consistent antibiotic selection pressure throughout the culture. Consider using a higher copy number plasmid or integrating the expression cassette into the host chromosome. |
| Protein Toxicity | Overexpression of certain enzymes can be toxic to the host cells, leading to poor growth and low expression levels. Solution: Use a lower inducer concentration, a lower induction temperature (e.g., 18-25°C), or a weaker promoter to reduce the expression level.[4] |
| Inefficient Induction | The inducer concentration or the timing of induction might not be optimal. Solution: Perform a time-course experiment with varying inducer concentrations to determine the optimal induction parameters.[5] |
Issue 2: Poor Precursor Supply
Symptoms:
-
Accumulation of early pathway intermediates.
-
Low final product concentration despite high expression of biosynthetic enzymes.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Leucine | Leucine is the initial precursor in the proposed pathway. Its availability might be a limiting factor. Solution: Supplement the culture medium with L-leucine. Optimize the concentration to avoid potential toxicity. |
| Low Malonyl-CoA Pool | Malonyl-CoA is the extender unit for fatty acid synthesis and can be a bottleneck. Solution: Overexpress acetyl-CoA carboxylase (Acc) to increase the conversion of acetyl-CoA to malonyl-CoA. |
| Competing Pathways | Endogenous metabolic pathways may divert precursors away from the desired biosynthetic route. Solution: Use metabolic engineering strategies to knockout or downregulate competing pathways. For example, deleting genes involved in branched-chain amino acid degradation could increase the availability of isovaleryl-CoA. |
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
Objective: To accurately quantify the intracellular concentration of this compound.
Methodology:
-
Sample Preparation:
-
Harvest 5 mL of cell culture by centrifugation at 4°C.
-
Quench metabolism by resuspending the cell pellet in 1 mL of cold (-20°C) 50% methanol (B129727).
-
Lyse the cells by sonication on ice.
-
Centrifuge to remove cell debris and collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE column with methanol, followed by equilibration with water.
-
Load the supernatant onto the SPE column.
-
Wash the column with 2% formic acid, followed by a methanol wash.
-
Elute the acyl-CoAs with 2% ammonium (B1175870) hydroxide, followed by a second elution with 5% ammonium hydroxide.[6]
-
Dry the combined eluates under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in 100 µL of 50% methanol.[6]
-
Inject the sample into a reverse-phase HPLC column coupled to a tandem mass spectrometer.
-
Use multiple reaction monitoring (MRM) to detect the specific transition for this compound. The precursor ion will be [M+H]+, and a characteristic product ion will result from the neutral loss of the CoA moiety (m/z 507).[6][7]
-
Quantify the concentration using a standard curve prepared with a synthesized this compound standard.
-
LC-MS/MS Analysis Workflow
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. susupport.com [susupport.com]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - AE [thermofisher.com]
- 4. antibodysystem.com [antibodysystem.com]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to (S)-3-Hydroxy-7-methyloctanoyl-CoA and Other Acyl-CoAs for Researchers
For Immediate Release
This guide provides a comprehensive comparison of (S)-3-Hydroxy-7-methyloctanoyl-CoA with other acyl-CoAs, offering valuable insights for researchers, scientists, and drug development professionals. By presenting objective performance comparisons supported by experimental data, this document aims to facilitate a deeper understanding of the roles and characteristics of these crucial metabolic intermediates.
Introduction to this compound
This compound is a branched-chain acyl-Coenzyme A (acyl-CoA) derivative. Acyl-CoAs are central to numerous metabolic processes, including fatty acid β-oxidation and the biosynthesis of complex lipids. The structure of the acyl chain, such as its length and the presence of branches, significantly influences its metabolic fate and enzymatic processing. This compound, with its methyl branch, presents distinct biochemical properties compared to its straight-chain counterparts.
Comparative Analysis: Performance and Specificity
The enzymatic processing of 3-hydroxyacyl-CoAs is primarily carried out by 3-hydroxyacyl-CoA dehydrogenases. Crucially, different isoforms of this enzyme exhibit distinct substrate specificities.
-
3-Hydroxyacyl-CoA Dehydrogenase (HAD) , a key enzyme in the mitochondrial fatty acid β-oxidation spiral, demonstrates a preference for straight-chain 3-hydroxyacyl-CoAs, with optimal activity towards medium-chain substrates.[1]
-
Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) , also known as 3-hydroxyacyl-CoA dehydrogenase type-2 (HADH2) or 17β-hydroxysteroid dehydrogenase type 10 (HSD17B10), displays a broader substrate spectrum and a notable preference for short-chain, methyl-branched acyl-CoAs.[1] SCHAD is involved in the degradation of branched-chain amino acids like isoleucine.[1]
Given its branched-chain structure, this compound is anticipated to be a preferred substrate for SCHAD rather than HAD. This differential specificity has significant implications for its role in metabolism and potential pathway-specific targeting in drug development.
Quantitative Data Summary
| Substrate | Enzyme | Km (µM) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (s-1M-1) | Source |
| (3S)-Hydroxybutanoyl-CoA | Human HSD17B10 (SCHAD) | 85.2 | Not Reported | Not Reported | [2] |
| Acetoacetyl-CoA | Human HSD17B10 (SCHAD) | 25.7 | Not Reported | Not Reported | [2] |
| L-3-Hydroxyoctanoyl-CoA | Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase | Value not specified, but noted to be low and similar to long-chain substrates | Enzyme is most active with medium-chain substrates | Not Reported | [3] |
Note: The catalytic efficiency for Human HSD17B10 with acetoacetyl-CoA has been reported to be 0.55 s-1µM-1 in a separate study.[4]
Experimental Protocols
Accurate comparison of acyl-CoA metabolism requires robust experimental protocols. Below are methodologies for key experiments.
Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This assay measures the enzymatic activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
NAD+ solution
-
This compound or other acyl-CoA substrate
-
Purified 3-hydroxyacyl-CoA dehydrogenase (HAD) or short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD)
Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and NAD+.
-
Add the acyl-CoA substrate to the reaction mixture.
-
Initiate the reaction by adding the purified enzyme.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance curve.
-
Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of various acyl-CoA species in biological samples.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
C18 reversed-phase HPLC column
-
Mobile phase A: Ammonium hydroxide (B78521) in water
-
Mobile phase B: Acetonitrile
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Sample extraction solution (e.g., acetonitrile/isopropanol/water)
Procedure:
-
Sample Preparation:
-
Homogenize tissue or cell samples in cold extraction solution containing internal standards.
-
Centrifuge to pellet proteins and cellular debris.
-
Collect the supernatant for analysis.
-
-
LC Separation:
-
Inject the extracted sample onto the C18 column.
-
Elute the acyl-CoAs using a gradient of mobile phases A and B. The gradient is optimized to separate different acyl-CoA species based on their chain length and polarity.
-
-
MS/MS Detection:
-
Ionize the eluted acyl-CoAs using electrospray ionization (ESI) in positive mode.
-
Perform multiple reaction monitoring (MRM) or product ion scans to detect and quantify specific acyl-CoAs based on their precursor and product ion masses.
-
Quantify the amount of each acyl-CoA by comparing its peak area to that of the corresponding internal standard.
-
Visualizing Metabolic and Experimental Frameworks
To further elucidate the context and methodologies discussed, the following diagrams are provided.
Caption: Fatty Acid β-Oxidation Pathway.
References
- 1. Substrate and inhibitor specificity of the cloned human 11 beta-hydroxysteroid dehydrogenase type 2 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxyacyl-CoA and Alcohol Dehydrogenase Activities of Mitochondrial Type 10 17β-Hydroxysteroid Dehydrogenase in Neurodegeneration Study - PMC [pmc.ncbi.nlm.nih.gov]
validation of analytical methods for (S)-3-Hydroxy-7-methyloctanoyl-CoA
For researchers and drug development professionals engaged in the study of metabolic pathways, the accurate quantification of acyl-coenzyme A (acyl-CoA) thioesters is paramount. This guide provides a comparative overview of the common analytical methods for the validation of acyl-CoAs, with a focus on providing the necessary data and protocols to assist in selecting and implementing the appropriate technique for molecules such as (S)-3-Hydroxy-7-methyloctanoyl-CoA. While specific validation data for this compound is not publicly available, the principles and methods described herein for other acyl-CoAs are directly applicable.
Comparison of Analytical Methodologies
The analysis of acyl-CoAs is challenging due to their low abundance in biological matrices and their inherent instability.[1] The most frequently employed analytical techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or fluorescence detection, and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
HPLC-UV is a widely accessible method that relies on the strong absorbance of the adenine (B156593) moiety in the CoA molecule at approximately 260 nm.[2][4] It is a robust technique suitable for the quantification of relatively abundant acyl-CoA species.
HPLC with Fluorescence Detection offers enhanced sensitivity compared to UV detection. This method often involves a pre-column or post-column derivatization step to introduce a fluorescent tag to the CoA molecule, thereby lowering the limit of detection.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is currently one of the most sensitive and specific methods for the quantification of acyl-CoAs.[5] It provides high selectivity by monitoring specific precursor-to-product ion transitions, enabling the analysis of complex biological samples with minimal interference.[3][5]
The following table summarizes the key performance characteristics of these methods based on published data for various acyl-CoA compounds.
Data Presentation: Comparison of Analytical Method Validation Parameters
| Analytical Method | Analyte(s) | LOD | LOQ | Linearity (R²) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| HPLC-UV | Coenzyme A, Acetyl-CoA | >10-fold lower than previous HPLC methods | - | - | <1% (standards), 1-3% (samples) | 95-97% | [6] |
| Long-chain acyl-CoAs | - | - | - | - | 70-80% | [4] | |
| HPLC-Fluorescence | Acyl-CoAs (C4 to C20) | As low as 6 fmol | - | - | - | - | [2] |
| Free CoA | < 3 pmol | - | - | - | - | [2] | |
| LC-MS/MS | Mitragynine (B136389) | 0.0021 µg/mL | 0.0662 µg/mL | 0.9997 | - | - | [7] |
| 7-hydroxy mitragynine | 0.0234 µg/mL | 0.1665 µg/mL | 0.9999 | - | - | [7] | |
| Mitragynine | 0.14 µg/mL | 0.45 µg/mL | 0.9996 | 0.67% (intraday), 1.56% (intermediate) | 98.88-101.44% | [8] | |
| Mitragynine | 2 pg/mg | 4 pg/mg | - | - | - | [9] | |
| 7-hydroxymitragynine (B600473) | 20 pg/mg | 30 pg/mg | - | - | - | [9] | |
| Long-chain fatty acyl-CoAs | - | - | - | 5-10% (intra-assay), 5-6% (inter-assay) | - | [10] | |
| 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide | 0.167 µg/mL | 0.505 µg/mL | 0.999 | <3% (intraday), <6% (interday) | 93-101% | [11] |
Note: The presented data is for a variety of molecules and is intended to provide a general comparison of the capabilities of each technique. The actual performance for this compound may vary.
Experimental Protocols
Sample Preparation and Extraction
A critical step in acyl-CoA analysis is the extraction from biological matrices. A common method involves homogenization of the tissue sample in a buffer, followed by extraction with organic solvents and solid-phase extraction (SPE) for purification.[4][10]
Protocol for Tissue Long-Chain Acyl-CoA Extraction: [4]
-
Homogenize tissue samples in 100 mM KH2PO4 buffer (pH 4.9).
-
Add 2-propanol and homogenize again.
-
Extract acyl-CoAs from the homogenate with acetonitrile.
-
Purify the extract using an oligonucleotide purification column.
-
Elute the acyl-CoAs with 2-propanol.
-
Concentrate the eluent before HPLC analysis.
HPLC-UV Method for Acyl-CoA Analysis
Chromatographic Conditions: [4]
-
Column: C-18 reverse phase column.
-
Mobile Phase A: 75 mM KH2PO4 (pH 4.9).
-
Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid.
-
Gradient: A binary gradient is used to separate the acyl-CoA species.
-
Flow Rate: 0.25 to 0.5 ml/min.
-
Detection: UV at 260 nm.
LC-MS/MS Method for Acyl-CoA Analysis
Chromatographic Conditions: [10]
-
Column: C18 reverse phase column.
-
Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.
-
Gradient: A binary gradient is employed for separation.
-
Flow Rate: 0.4 ml/min.
Mass Spectrometry Conditions: [12]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+.
-
Product Ion: A characteristic neutral loss of 507 Da is often observed for acyl-CoAs.
Mandatory Visualizations
Caption: General workflow for analytical method validation.
Caption: Hypothetical metabolic pathway involving this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eruditio.pom.go.id [eruditio.pom.go.id]
- 9. Development, validation, and application of an LC-MS/MS method for mitragynine and 7-hydroxymitragynine analysis in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of (S)-3-Hydroxy-7-methyloctanoyl-CoA and its Stereoisomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of the stereoisomers of 3-hydroxy-7-methyloctanoyl-CoA, specifically the (S) and (R)-enantiomers. Due to the limited direct experimental data on this specific molecule, this comparison is built upon the established principles of branched-chain fatty acid (BCFA) metabolism and the known stereospecificity of the enzymes involved. This analysis will be valuable for researchers in metabolic diseases, drug discovery, and lipid biochemistry.
Introduction to 3-Hydroxy-7-methyloctanoyl-CoA
3-Hydroxy-7-methyloctanoyl-CoA is a metabolic intermediate in the β-oxidation of 7-methyloctanoic acid, a branched-chain fatty acid. BCFAs are increasingly recognized for their diverse biological roles, from influencing membrane fluidity to acting as signaling molecules. The stereochemistry of their metabolic intermediates, such as 3-hydroxyacyl-CoAs, can significantly impact their biological activity and subsequent metabolic fate. The chirality at the C3 position, introduced during the hydration of the corresponding enoyl-CoA, is a critical determinant of enzyme-substrate interactions within the β-oxidation pathway.
Putative Metabolic Pathway
The metabolism of 7-methyloctanoyl-CoA is presumed to follow the canonical β-oxidation pathway for branched-chain fatty acids. This multi-step process, occurring primarily in the mitochondria, sequentially shortens the acyl-CoA chain. The formation of the 3-hydroxy intermediate is a key step that introduces a stereocenter.
Comparative Metabolomics of (S)-3-Hydroxy-7-methyloctanoyl-CoA: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways and the precise quantification of key metabolites is paramount. This guide provides a comparative overview of analytical approaches for studying (S)-3-Hydroxy-7-methyloctanoyl-CoA, a branched-chain hydroxy fatty acyl-CoA, and offers insights into its metabolic context.
While direct comparative metabolomics studies on this compound are not extensively documented in publicly available literature, this guide synthesizes information from established analytical methodologies for similar acyl-CoA species. By examining the techniques used for short, medium, and long-chain, as well as branched-chain and hydroxylated acyl-CoAs, we can establish a robust framework for the analysis of this specific metabolite.
Analytical Approaches for Acyl-CoA Quantification: A Comparative Overview
The quantification of acyl-CoA thioesters in biological samples presents a significant analytical challenge due to their low abundance and inherent instability. Several methods have been developed, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) emerging as the gold standard for its sensitivity and specificity.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Analytes |
| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection and quantification. | High sensitivity and specificity, allows for the simultaneous measurement of multiple acyl-CoAs.[1] | Requires sophisticated instrumentation and expertise. | Short, medium, and long-chain acyl-CoAs, including hydroxylated and branched-chain species.[2][3] |
| HPLC with UV Detection | Separation by high-performance liquid chromatography and detection based on the absorbance of UV light by the adenine (B156593) ring of Coenzyme A. | Relatively simple and widely available instrumentation. | Lower sensitivity and specificity compared to MS, potential for co-eluting interferences. | General acyl-CoA profiling. |
| HPLC with Fluorescence Detection | Derivatization of acyl-CoAs to fluorescent compounds followed by HPLC separation and fluorescence detection. | Increased sensitivity compared to UV detection. | Derivatization step can be complex and may introduce variability. | Targeted analysis of specific acyl-CoAs. |
| Flow-Injection Tandem Mass Spectrometry (FIA-MS/MS) | Direct injection of the sample into the mass spectrometer without chromatographic separation. | High throughput, rapid analysis. | Does not separate isomers, susceptible to matrix effects. | Screening of acyl-CoA profiles in fatty acid oxidation defects.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization of the corresponding fatty acids (after hydrolysis of the CoA ester) followed by GC separation and MS detection. | Well-established for fatty acid analysis. | Indirect measurement of acyl-CoAs, requires hydrolysis and derivatization. | Analysis of 3-hydroxy fatty acids.[4][5] |
Experimental Protocol: A Representative LC-MS/MS Method for Acyl-CoA Analysis
This protocol is a synthesized representation based on common practices for the quantification of a broad range of acyl-CoAs from biological tissues.[6][7]
1. Sample Preparation and Extraction:
-
Tissue Homogenization: Approximately 50 mg of frozen tissue is homogenized in a cold buffer (e.g., 100 mM KH2PO4, pH 7.4) containing an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA).
-
Protein Precipitation and Liquid-Liquid Extraction: An organic solvent mixture (e.g., acetonitrile (B52724)/isopropanol/water) is added to precipitate proteins and extract the acyl-CoAs.
-
Phase Separation and Drying: After centrifugation, the supernatant containing the acyl-CoAs is collected and dried under a stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted acyl-CoAs are separated using a reversed-phase C18 column with a gradient elution program. The mobile phases typically consist of an aqueous solution with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
Hypothetical Metabolic Context of this compound
Based on the metabolism of branched-chain amino acids and fatty acids, a plausible metabolic pathway for this compound can be proposed. Leucine, a branched-chain amino acid, is a likely precursor. Its catabolism generates isovaleryl-CoA, which can be further metabolized through a series of reactions, including beta-oxidation, to yield various intermediates. The "hydroxy" group at the 3-position suggests its involvement in a fatty acid oxidation or biosynthesis pathway.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized (S)-3-Hydroxy-7-methyloctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the chemical and chiral purity of synthesized (S)-3-Hydroxy-7-methyloctanoyl-CoA. Ensuring the purity of this molecule is critical for its application in research and drug development, as impurities, including the (R)-enantiomer, can significantly impact experimental outcomes and therapeutic efficacy. This document outlines key analytical techniques, provides detailed experimental protocols, and presents comparative data to aid in the selection of the most appropriate method for your laboratory.
Comparison of Key Analytical Techniques
The primary methods for determining the purity of this compound include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and is suited for different aspects of purity analysis.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Primary Use | Enantiomeric purity (separation of S and R enantiomers) | High-sensitivity detection and quantification of the target analyte and impurities | Absolute purity determination and structural confirmation |
| Principle | Differential interaction of enantiomers with a chiral stationary phase.[1][2][3] | Separation by liquid chromatography followed by mass-based detection and fragmentation for structural elucidation.[4][5][6][7] | The signal intensity of specific protons is directly proportional to the number of nuclei, allowing for quantification against a certified reference material.[8][9][10] |
| Advantages | - Direct and reliable method for determining enantiomeric excess (ee%).- Wide availability of chiral stationary phases.[2][3] | - High sensitivity (sub-nM to nM range) and specificity.[4][5][6][7]- Can identify and quantify unknown impurities based on their mass-to-charge ratio.- Compatible with complex matrices. | - Non-destructive.- Provides structural information and purity in a single experiment.- Can be an absolute quantification method.[8][9][10] |
| Limitations | - May require method development to achieve optimal separation.- Lower sensitivity compared to MS-based methods. | - Mass spectrometry is inherently achiral; requires chromatographic separation for enantiomers.[3] | - Lower sensitivity compared to LC-MS/MS.- Potential for signal overlap with impurities. |
Experimental Protocols
Chiral HPLC-UV for Enantiomeric Purity Assessment
This protocol is adapted from established methods for the chiral separation of 3-hydroxyacyl-CoA species.[1][11]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H)
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). The exact ratio must be optimized for baseline separation. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.
Procedure:
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Detection wavelength: 260 nm (adenine moiety of CoA)
-
-
Analysis: Inject the sample and a racemic standard (if available) to identify the retention times of the (S) and (R) enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
LC-MS/MS for High-Sensitivity Purity Analysis
This method provides sensitive detection and quantification of the target compound and any impurities.[4][5][6][7][12]
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
Chromatography:
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) for a triple quadrupole instrument. A characteristic transition for acyl-CoAs involves the neutral loss of the 5'-phosphoadenosine diphosphate (B83284) moiety.[6][7] For this compound, the precursor ion would be its [M+H]+, and a characteristic product ion would be monitored.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized product in the initial mobile phase composition.
-
Analysis: Inject the sample into the LC-MS/MS system. The purity is assessed by the relative peak area of the target compound compared to the total ion chromatogram.
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
qNMR is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the same compound.[8][9][10]
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full signal recovery.
-
Data Analysis:
-
Identify a well-resolved signal from the analyte that does not overlap with any impurity or solvent signals.
-
Identify a signal from the internal standard.
-
Integrate both signals accurately.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the described analytical techniques.
Caption: Workflow for Chiral HPLC Purity Assessment.
Caption: Workflow for LC-MS/MS Purity Analysis.
Caption: Workflow for qNMR Absolute Purity Determination.
Conclusion
The selection of the most suitable analytical method for assessing the purity of synthesized this compound depends on the specific requirements of the analysis. For determining enantiomeric purity, Chiral HPLC is the gold standard. For high-sensitivity detection of the parent compound and any potential impurities, LC-MS/MS is the method of choice. For a definitive determination of absolute purity, qNMR offers a robust and reliable approach. For a comprehensive characterization, a combination of these orthogonal techniques is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Item - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - American Chemical Society - Figshare [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 11. Chiral Separation, Determination of Absolute Configuration, and High-performance Liquid Chromatography Detection of Enantiomeric 3-hydroxyhexadecanoyl-CoA [jstage.jst.go.jp]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of (S)-3-Hydroxy-7-methyloctanoyl-CoA: Methodologies and Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
Quantitative Performance of Acyl-CoA Quantification Methods
The selection of a quantification method depends on the specific requirements of the study, such as sensitivity, specificity, and throughput. The following table summarizes the typical performance characteristics of LC-MS/MS and enzymatic assays for the quantification of various acyl-CoAs, which can be considered representative for the analysis of (S)-3-Hydroxy-7-methyloctanoyl-CoA.
| Parameter | LC-MS/MS | Enzymatic Assay |
| Specificity | High to Very High (based on mass-to-charge ratio and fragmentation) | Moderate to High (dependent on enzyme specificity) |
| Sensitivity (LOD) | High (low nM to fmol range)[1][2] | Moderate (µM to pmol range)[3] |
| Linearity (R²) | Excellent (>0.99)[1] | Good (>0.98) |
| Precision (%RSD) | Good (<15%)[4] | Good (<15%) |
| Accuracy (%Recovery) | Good (85-115%)[4][5] | Acceptable (80-120%) |
| Throughput | Moderate to High (with automation) | High (plate-based formats)[6] |
| Multiplexing | Yes (simultaneous analysis of multiple acyl-CoAs)[7][8] | Limited (typically single analyte) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of quantification assays. Below are representative protocols for an LC-MS/MS method and an enzymatic assay for the quantification of 3-hydroxyacyl-CoAs. These protocols would require optimization and validation for this compound.
LC-MS/MS Quantification of 3-Hydroxyacyl-CoAs
This method is adapted from established protocols for the analysis of short, medium, and long-chain acyl-CoAs and offers high specificity and sensitivity.[1][4][8]
a) Sample Preparation (from tissue)
-
Homogenization: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Internal Standard Spiking: Add an appropriate internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA (e.g., ¹³C-labeled octanoyl-CoA), to the homogenate.[9]
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate (B1210297).
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in 50 µL of the initial mobile phase.
b) LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: 5 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. A common neutral loss of 507 Da is characteristic of acyl-CoAs.[1][9]
c) Data Analysis
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a synthetic standard of this compound.
Enzymatic Assay for 3-Hydroxyacyl-CoAs
This fluorometric assay is based on the oxidation of the 3-hydroxyacyl-CoA to its corresponding 3-ketoacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase (HADH), with the concomitant reduction of NAD⁺ to NADH.[3] The produced NADH is then measured using an enzymatic cycling reaction.
a) Sample Preparation
-
Extraction: Extract acyl-CoAs from frozen tissue samples using a chloroform/methanol mixture.[3]
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the acyl-CoA-containing residue in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
b) Assay Protocol (96-well plate format)
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
5 mM NAD⁺
-
0.5 U/mL 3-hydroxyacyl-CoA dehydrogenase (HADH)
-
-
Standard Curve: Prepare a standard curve of this compound in the assay buffer.
-
Assay:
-
Add 50 µL of the reconstituted sample or standard to each well.
-
Add 50 µL of the reaction mixture to each well.
-
Incubate at 37°C for 30 minutes.
-
-
NADH Detection (Enzymatic Cycling):
-
Prepare a cycling reagent containing lactate (B86563) dehydrogenase, glutamate (B1630785) dehydrogenase, lactate, and α-ketoglutarate.
-
Add 100 µL of the cycling reagent to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement: Measure the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
c) Data Analysis
Determine the concentration of this compound in the samples by comparing their fluorescence readings to the standard curve.
Methodology Visualization
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of two different quantification methods for this compound.
Caption: Workflow for cross-validation of LC-MS/MS and enzymatic quantification methods.
Signaling Pathway Context
The quantification of this compound is relevant to the study of fatty acid β-oxidation.
Caption: Role of this compound in β-oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Functional Comparison of (S)-3-Hydroxy-7-methyloctanoyl-CoA Analogs in Modulating L-3-Hydroxyacyl-CoA Dehydrogenase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the functional activity of (S)-3-Hydroxy-7-methyloctanoyl-CoA and its hypothetical analogs. The primary focus of this comparison is their interaction with the enzyme L-3-hydroxyacyl-CoA dehydrogenase (LCHAD), a key component of the mitochondrial fatty acid beta-oxidation pathway. The data presented herein is illustrative, based on established enzymatic principles, to provide a framework for the evaluation of novel acyl-CoA analogs.
Introduction
This compound is a branched-chain 3-hydroxyacyl-CoA, an intermediate in the catabolism of certain fatty acids. The efficiency of its processing by L-3-hydroxyacyl-CoA dehydrogenase is crucial for maintaining metabolic homeostasis. Analogs of this molecule may act as substrates, inhibitors, or modulators of LCHAD activity, with potential therapeutic applications in metabolic disorders. This guide outlines the experimental framework for comparing such analogs and presents hypothetical data to illustrate the expected outcomes.
Quantitative Data Summary
The following table summarizes the hypothetical kinetic parameters of L-3-hydroxyacyl-CoA dehydrogenase with this compound and its analogs. These parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are critical indicators of enzyme-substrate affinity and catalytic efficiency, respectively. A lower Kₘ value suggests a higher affinity of the enzyme for the substrate, while Vₘₐₓ reflects the maximum rate of the reaction.
| Compound ID | Analog Name | Modification | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Relative Efficiency (Vₘₐₓ/Kₘ) |
| C1 | This compound | Parent Compound | 50 | 120 | 2.40 |
| C2 | Analog A | 7-ethyl substitution | 75 | 110 | 1.47 |
| C3 | Analog B | 5-methyl substitution | 45 | 130 | 2.89 |
| C4 | Analog C | 3-Keto oxidation | N/A (Inhibitor) | N/A (Inhibitor) | N/A (Inhibitor) |
| C5 | Analog D | 6-fluoro substitution | 60 | 90 | 1.50 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.
Experimental Protocols
The kinetic parameters presented above can be determined using a coupled spectrophotometric assay for L-3-hydroxyacyl-CoA dehydrogenase.[1]
Objective: To determine the Kₘ and Vₘₐₓ of L-3-hydroxyacyl-CoA dehydrogenase for various this compound analogs.
Principle: The activity of L-3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm. The reaction is coupled with the cleavage of the 3-ketoacyl-CoA product by 3-ketoacyl-CoA thiolase to ensure the reaction proceeds in the forward direction and to prevent product inhibition.[1]
Materials:
-
Purified L-3-hydroxyacyl-CoA dehydrogenase
-
Purified 3-ketoacyl-CoA thiolase
-
This compound and its analogs (substrates)
-
NAD⁺
-
Coenzyme A (CoASH)
-
Tris-HCl buffer (pH 8.1)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD⁺, CoASH, and 3-ketoacyl-CoA thiolase in a quartz cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known concentration of the L-3-hydroxyacyl-CoA dehydrogenase enzyme.
-
Add varying concentrations of the this compound analog (substrate) to the cuvette.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Repeat the assay for a range of substrate concentrations.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Signaling Pathway and Experimental Workflow
The metabolic context for the function of this compound and its analogs is the fatty acid beta-oxidation pathway. The following diagrams illustrate this pathway and the experimental workflow for comparing the analogs.
Caption: Mitochondrial fatty acid beta-oxidation pathway.
The diagram above illustrates the central role of L-3-hydroxyacyl-CoA dehydrogenase in the catabolism of fatty acids.[2][3][4] this compound is a substrate for this enzyme.
Caption: Experimental workflow for analog comparison.
This workflow outlines the systematic approach to comparing the functional effects of the different analogs on L-3-hydroxyacyl-CoA dehydrogenase activity.
Conclusion
The functional comparison of this compound analogs requires a systematic approach involving the determination of key kinetic parameters. The provided framework, including the hypothetical data, detailed experimental protocol, and illustrative diagrams, serves as a comprehensive guide for researchers in the field of metabolic diseases and drug development. The insights gained from such comparative studies are invaluable for the rational design of novel therapeutic agents targeting fatty acid metabolism.
References
Safety Operating Guide
Proper Disposal Procedures for (S)-3-Hydroxy-7-methyloctanoyl-CoA
Essential Safety and Logistical Information for Laboratory Professionals
The proper disposal of (S)-3-Hydroxy-7-methyloctanoyl-CoA, a complex thioester molecule, is critical for maintaining laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the known hazards of its constituent parts and chemical class is essential. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to ensure its safe handling and disposal.
Hazard Assessment and Chemical Properties
This compound is comprised of two main components linked by a thioester bond: (S)-3-Hydroxy-7-methyloctanoic acid and Coenzyme A. Thioesters are known to be more reactive than their ester counterparts and can undergo hydrolysis to yield a carboxylic acid and a thiol. The hazards associated with the parent compound should be considered as a combination of the hazards of its hydrolysis products.
-
Coenzyme A: The Safety Data Sheet for Coenzyme A indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is also classified as slightly hazardous to water.
-
3-Hydroxy Fatty Acids: While a specific SDS for (S)-3-Hydroxy-7-methyloctanoic acid is not available, the SDS for a similar compound, 3-Hydroxy-3-methylhexanoic acid, indicates it causes skin and serious eye irritation and may cause respiratory irritation.[2] Long-chain fatty acids, in general, may have low to moderate toxicity to aquatic life.
-
Thioester Linkage: The thioester bond is susceptible to hydrolysis, especially under acidic or basic conditions, which could occur in a general chemical waste stream.[3][4]
Based on this information, this compound should be handled as a hazardous substance, with the potential to be a skin, eye, and respiratory irritant.
Personal Protective Equipment (PPE)
Before handling this compound, especially during disposal procedures, the following personal protective equipment should be worn:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |
| Respiratory Protection | If handling powders or creating aerosols, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound.
1. Waste Segregation:
-
Do not dispose of this compound, in either solid or solution form, down the drain.
-
Segregate waste containing this compound from other laboratory waste streams to avoid unintended chemical reactions.
2. Waste Collection:
-
Solid Waste: Collect solid this compound in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, sealed, and chemically compatible waste container.
-
Contaminated Materials: Any materials used for handling, such as pipette tips, weighing boats, and contaminated gloves, should be collected in a separate, sealed bag or container labeled as hazardous waste.
3. Waste Labeling:
-
Label all waste containers clearly with the following information:
-
"Hazardous Waste"
-
"Waste this compound"
-
List any solvents or other chemicals present in the waste mixture.
-
Indicate the potential hazards: "Irritant"
-
Date of accumulation.
-
4. Storage of Waste:
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure that the storage area is away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the waste disposal personnel with all available information regarding the composition of the waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
Signaling Pathway of Potential Hazard
The diagram below illustrates the potential for this compound to cause irritation, based on the known properties of its components.
Caption: The potential for irritation from this compound and its hydrolysis products.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult with your institution's safety officer for specific guidance and requirements.
References
Personal protective equipment for handling (S)-3-Hydroxy-7-methyloctanoyl-CoA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-3-Hydroxy-7-methyloctanoyl-CoA. The following procedures are based on established best practices for laboratory safety in the absence of a specific Safety Data Sheet (SDS) for this compound. These guidelines are designed to minimize risk and ensure the integrity of your research.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for any new procedure.[1] However, the following table summarizes the minimum recommended personal protective equipment for routine handling of this compound and similar biochemical reagents.
| Activity | Required PPE | Rationale |
| Receiving and Unpacking | Safety glasses, Nitrile or Neoprene gloves, Lab coat | Protects against potential exposure from damaged packaging. |
| Weighing and Aliquoting (Solid Form) | Safety goggles, Nitrile or Neoprene gloves, Lab coat | Prevents inhalation of fine particulates and skin/eye contact. |
| Solution Preparation and Handling | Safety goggles, Nitrile or Neoprene gloves, Lab coat | Protects against splashes and direct contact with the solution.[2] |
| Spill Cleanup | Safety goggles, Chemical-resistant gloves (Nitrile), Lab coat | Ensures protection during direct contact with the spilled material. |
| Waste Disposal | Safety glasses, Nitrile or Neoprene gloves, Lab coat | Prevents accidental exposure when handling waste containers. |
Note: For activities with a higher risk of aerosol generation, consider using a face shield in addition to safety goggles. All PPE should be inspected before use.[3]
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][4][5]
-
Ensure the container is clearly labeled with the chemical name, concentration, date received, and any hazard warnings.[4]
-
If refrigeration is required, use a laboratory-grade refrigerator designated for chemical storage.[4]
2. Preparation for Use:
-
Before handling, allow the container to reach room temperature to prevent condensation.[6]
-
Conduct all weighing and solution preparation in a designated area, such as a chemical fume hood or a well-ventilated space, to minimize inhalation exposure.[3]
-
Use clean, sterilized equipment, such as spatulas and glassware, to avoid cross-contamination.[2]
-
When preparing solutions, add the solid to the solvent to minimize splashing.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills of solid material, carefully sweep it up and place it into a sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
Report all spills to the laboratory supervisor.
Disposal Plan
All waste materials containing this compound should be considered chemical waste.
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed waste container.
-
Liquid Waste: Collect aqueous and organic solutions in separate, clearly labeled, and sealed hazardous waste containers. Do not mix incompatible wastes.[7]
-
Disposal: Dispose of all waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[8]
Experimental Workflow for Safe Handling
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
- 7. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
